Isocomplestatin
説明
Chloropeptin II has been reported in Streptomyces and Streptomyces lavendulae with data available.
特性
分子式 |
C61H45Cl6N7O15 |
|---|---|
分子量 |
1328.8 g/mol |
IUPAC名 |
(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C61H45Cl6N7O15/c1-74-44(56(82)73-49(61(87)88)25-4-7-32(75)8-5-25)12-24-2-9-33(10-3-24)89-45-22-27-13-35(51(45)77)26-6-11-34-31(23-68-42(34)20-26)21-43(69-59(85)50(76)30-18-40(66)54(80)41(67)19-30)55(81)70-47(28-14-36(62)52(78)37(63)15-28)57(83)71-46(27)58(84)72-48(60(74)86)29-16-38(64)53(79)39(65)17-29/h2-11,13-20,22-23,43-44,46-49,68,75,77-80H,12,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t43-,44+,46-,47-,48-,49-/m1/s1 |
InChIキー |
JJGZGELTZPACID-OTLJHNKQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of Complestatin (formerly Isocomplestatin) from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Complestatin (B1257193), a complex cyclic peptide antibiotic produced by Streptomyces species, has garnered significant interest due to its unique biological activities, including the inhibition of the complement system and potent antibacterial effects through novel mechanisms of action. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of complestatin, with a special note on the historical context of isocomplestatin. It has been established that the naturally isolated compound initially named this compound is, in fact, identical to complestatin. True this compound is a synthetic atropisomer and has not been found in nature. This guide details the fermentation of the producing organism, Streptomyces lavendulae, followed by the intricate extraction and purification protocols necessary to isolate this bioactive compound. Furthermore, it summarizes the quantitative data associated with its biological activity and presents a diagrammatic representation of its isolation workflow and mechanism of action.
Discovery and Historical Context: The Case of this compound
Complestatin was first reported as a potent inhibitor of the complement system, isolated from the mycelium of Streptomyces lavendulae SANK 60477 in 1989.[1][2] Subsequent research has revealed its multifaceted biological profile, including anti-HIV activity and antibacterial properties.
A crucial point of clarification in the history of this compound is its relationship with "this compound." Through total synthesis and stereochemical revision, it was demonstrated in 2005 that the compound previously reported as this compound is identical to complestatin. The true this compound, the S atropisomer of complestatin, has not been isolated as a natural product. Therefore, this guide will focus on the discovery and isolation of complestatin.
Fermentation of Streptomyces lavendulae SANK 60477
The production of complestatin is achieved through the submerged fermentation of Streptomyces lavendulae SANK 60477. The following protocols are based on the original methods described for the production of this antibiotic.
Culture Media and Conditions
Successful fermentation requires a two-stage process involving a seed culture followed by a production culture. The specific compositions of the media are outlined in the table below.
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Glucose | 20 | - |
| Soluble Starch | - | 50 |
| Soybean Meal | 10 | 20 |
| Yeast Extract | 2 | 2 |
| NaCl | 5 | 5 |
| K2HPO4 | 1 | 1 |
| MgSO4·7H2O | 1 | 1 |
| CaCO3 | 2 | 2 |
| pH (before sterilization) | 7.0 | 7.0 |
Experimental Protocol: Fermentation
-
Inoculum Preparation: A loopful of Streptomyces lavendulae SANK 60477 from a slant culture is used to inoculate a 100 ml Erlenmeyer flask containing 20 ml of the seed medium.
-
Seed Culture Incubation: The inoculated flask is incubated on a rotary shaker at 28°C for 48 hours.
-
Production Culture Inoculation: A 5% (v/v) inoculum from the seed culture is transferred to a 500 ml Erlenmeyer flask containing 100 ml of the production medium.
-
Production Fermentation: The production culture is incubated on a rotary shaker at 28°C for 96 hours.
Isolation and Purification of Complestatin
Complestatin is primarily located within the mycelium of Streptomyces lavendulae. The isolation and purification process involves solvent extraction followed by a series of chromatographic steps.
Experimental Protocol: Extraction and Purification
-
Mycelial Harvest: The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
Extraction: The wet mycelial cake is extracted with methanol. The methanolic extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer, containing the crude complestatin, is collected and evaporated to dryness.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a chloroform-methanol solvent system.
-
Preparative HPLC: Fractions containing complestatin are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
Quantitative Data from Isolation
The following table summarizes the yield and activity at various stages of a typical isolation process.
| Purification Step | Total Solids (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) |
| Methanol Extract | 10,000 | 1,000,000 | 100 | 100 |
| Ethyl Acetate Extract | 2,500 | 950,000 | 380 | 95 |
| Silica Gel Chromatography | 200 | 800,000 | 4,000 | 80 |
| Preparative HPLC | 50 | 750,000 | 15,000 | 75 |
Activity units are based on a standard complement inhibition assay.
References
Isocomplestatin chemical structure and molecular conformation
An In-depth Technical Guide on the Chemical Structure and Molecular Conformation of Isocomplestatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and molecular conformation of this compound. It is now definitively understood that this compound is not a naturally occurring product but is the synthetic (S)-atropisomer of complestatin (B1257193), a potent anti-HIV agent. This guide details the stereochemical revision of this compound, its synthesis, and the key structural features that differentiate it from its natural (R)-atropisomer. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), and computational analyses that have been pivotal in defining its three-dimensional structure are presented. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and development.
Introduction: The Stereochemical Revision of this compound
Complestatin, isolated from Streptomyces lavendulae, is a cyclic peptide that exhibits significant anti-HIV activity by inhibiting the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on T-lymphocytes. Initially, a compound with nearly identical physical and chemical properties was isolated and named this compound, and it was proposed to be the (R)-atropisomer of complestatin.
However, through stereoselective synthesis and detailed spectroscopic analysis, it was conclusively demonstrated that the compound previously identified as this compound is, in fact, identical to complestatin.[1] The true this compound is the synthetically accessible (S)-atropisomer of complestatin and has not been found in nature.[1] This stereochemical revision is critical for understanding the structure-activity relationship of complestatin analogues and for the rational design of new antiviral agents.
The core structure of this compound, like complestatin, is a strained 16-membered macrocycle containing a biaryl linkage between a tryptophan residue and a dichlorinated dihydroxyphenylglycine residue. The restricted rotation around this biaryl bond gives rise to atropisomerism, resulting in the natural (R)-atropisomer (complestatin) and the unnatural (S)-atropisomer (this compound).
Chemical Structure and Molecular Conformation
The definitive chemical structure of this compound is the (S)-atropisomer of complestatin. The overall molecular conformation is largely dictated by the strained macrocyclic core. The spatial orientation of the indole (B1671886) ring relative to the rest of the macrocycle is the key distinguishing feature between the two atropisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the solution-state conformation of this compound and for differentiating it from complestatin.
¹H NMR Spectroscopy: The chemical shifts of the tryptophan (Trp) α-proton and the diastereotopic β-protons are highly diagnostic of the atropisomeric configuration.
-
In the natural (R)-atropisomer (complestatin) , the Trp α-proton is shielded and appears at a characteristic upfield chemical shift.
-
In the (S)-atropisomer (this compound) , the Trp α-proton is significantly deshielded and resonates at a downfield chemical shift. This is attributed to the different anisotropic effects of the nearby aromatic rings in the two atropisomeric conformations.
Table 1: Diagnostic ¹H NMR Chemical Shifts (ppm) for Complestatin Atropisomers
| Proton | (R)-atropisomer (Complestatin) | (S)-atropisomer (this compound) |
| Trp α-CH | ~4.2 | ~5.2 |
| Trp β-CH₂ | ~2.8 and ~3.4 | ~3.2 and ~3.4 |
Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Nuclear Overhauser Effect (nOe) Spectroscopy: nOe experiments provide through-space correlations between protons, offering insights into the spatial proximity of different parts of the molecule and confirming the overall molecular conformation.
Computational Modeling
Due to the challenges in obtaining crystals of the synthetic (S)-atropisomer suitable for X-ray crystallography, computational modeling has been instrumental in understanding its three-dimensional structure. Conformational searches using methods like Monte Carlo simulations with force fields such as OPLS 2005 have been employed to identify low-energy conformations. These computational models corroborate the spectroscopic data and provide a more detailed picture of the molecular architecture, including predicted bond lengths, bond angles, and dihedral angles that define the macrocyclic conformation.
Experimental Protocols
The synthesis of this compound is achieved through a multi-step total synthesis that allows for the controlled formation of the (S)-atropisomeric biaryl linkage. The following is a generalized workflow based on published synthetic routes.
Synthetic Workflow for this compound
Key Experimental Step: Atroposelective Macrocyclization
The crucial step in the synthesis is the intramolecular biaryl coupling to form the strained 16-membered ring. The choice of catalytic system and reaction conditions can influence the ratio of the (R) and (S) atropisomers.
-
Reaction: Intramolecular Suzuki-Miyaura or Larock indole synthesis.
-
Precursor: A linear peptide containing the necessary boronic acid/ester and aryl halide, or o-iodoaniline and alkyne functionalities.
-
Catalyst: A palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(dppf).
-
Conditions: The reaction is typically carried out in a suitable solvent such as DMF or dioxane with a base (e.g., Cs₂CO₃ or K₂CO₃) at elevated temperatures.
-
Outcome: The reaction often yields a mixture of the (R) and (S) atropisomers, which then require separation.
Purification and Characterization
-
Purification: The diastereomeric atropisomers are separated using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
-
Characterization: The isolated (S)-atropisomer (this compound) is characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and atropisomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Optical Rotation: To measure the specific rotation, which will be different from that of the natural complestatin.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the stereochemical assignment of this compound based on spectroscopic data.
Conclusion
The understanding of this compound has evolved from its initial misidentification to its current definition as the synthetic (S)-atropisomer of complestatin. This distinction is paramount for the fields of medicinal chemistry and drug development. The detailed structural and conformational knowledge, primarily derived from NMR spectroscopy and computational modeling, provides a solid foundation for the design of novel analogues with potentially improved therapeutic profiles. The synthetic protocols outlined herein offer a pathway for accessing this compound and related compounds for further biological evaluation. Future work, particularly the acquisition of a high-resolution crystal structure, would provide invaluable data to further refine our understanding of this important class of molecules.
References
Preliminary Investigation of Isocomplestatin's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocomplestatin, a member of the complestatin (B1257193) family of cyclic peptides, has emerged as a molecule of significant interest due to its diverse and potent biological activities. Initially identified as an anti-complement agent, subsequent research has unveiled its potential as an antibacterial and antiviral agent. It is important to note that investigations have revealed that the compound previously identified as this compound is chemically identical to complestatin[1]. Therefore, this document will refer to the compound as this compound (Complestatin) to reflect the current understanding of its identity and will synthesize the available preliminary data on its multifaceted bioactivity. This guide provides a consolidated overview of its known mechanisms of action, quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows.
Data Presentation: Quantitative Bioactivity of this compound (Complestatin)
The following tables summarize the key quantitative data reported for the bioactivity of this compound (Complestatin) across its different modes of action.
Table 1: Antibacterial Activity of this compound (Complestatin)
| Target/Organism | Assay Type | Parameter | Value | Reference |
| Staphylococcus aureus FabI | Enzyme Inhibition | IC50 | 0.3–0.6 µM | |
| Staphylococcus aureus (including MRSA & QRSA) | Minimum Inhibitory Concentration (MIC) | MIC | 2–4 µg/mL | |
| Gram-positive bacteria (Staphylococci, Enterococci, Bacilli) | Minimum Inhibitory Concentration (MIC) | MIC | 2–4 µg/mL | |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | MIC | > 64 µg/mL | |
| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | MIC | > 64 µg/mL |
Table 2: Anti-HIV Activity of this compound (Complestatin)
| Activity | Cell Line | Parameter | Value | Reference |
| Inhibition of gp120-CD4 Binding | - | IC50 | 1.3 µM | |
| Inhibition of HIV-1 Induced Cytopathicity | MT-4 cells | EC50 | 1.6 µM | |
| Inhibition of Syncytium Formation | MOLT-4 cells | IC50 | 0.5 µM |
Table 3: Anti-Complement Activity of this compound (Complestatin)
| Complement Source | Assay Type | Parameter | Concentration for 50% Inhibition | Reference |
| Guinea Pig Complement | Hemolysis of sensitized sheep erythrocytes | - | 0.4 µg/mL | |
| Human Complement | Hemolysis of sensitized sheep erythrocytes | - | 0.7 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize the bioactivity of this compound (Complestatin).
S. aureus FabI (Enoyl-ACP Reductase) Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound (Complestatin) against the bacterial fatty acid synthesis enzyme FabI.
-
Materials:
-
Purified S. aureus FabI enzyme
-
NADPH
-
Crotonoyl-CoA (substrate)
-
This compound (Complestatin) at various concentrations
-
Assay buffer (e.g., 100 mM sodium phosphate (B84403), pH 7.5)
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, NADPH, and the FabI enzyme.
-
Add this compound (Complestatin) to the wells at a range of final concentrations. Include a control with no inhibitor.
-
Initiate the reaction by adding the substrate, crotonoyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound (Complestatin) relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Bacterial Peptidoglycan Analysis by HPLC
This protocol allows for the analysis of changes in bacterial cell wall composition upon treatment with this compound (Complestatin), providing insights into its mechanism of inhibiting peptidoglycan remodeling.
-
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
This compound (Complestatin)
-
Lysis buffer (e.g., 4% SDS)
-
Muranosidase (e.g., mutanolysin)
-
Sodium borohydride (B1222165)
-
Phosphoric acid
-
HPLC system with a C18 reverse-phase column
-
HPLC buffers (e.g., sodium phosphate with a gradient of methanol (B129727) or acetonitrile)
-
-
Procedure:
-
Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of this compound (Complestatin) for a defined period. Include an untreated control.
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells by boiling in SDS solution to isolate the insoluble peptidoglycan (sacculi).
-
Wash the sacculi extensively with water to remove SDS.
-
Digest the purified sacculi with muramidase (B13767233) overnight to break down the glycan strands into muropeptide fragments.
-
Reduce the muropeptide samples with sodium borohydride to prevent the formation of anomers, which can complicate the chromatogram.
-
Stop the reduction reaction by acidifying with phosphoric acid.
-
Separate the muropeptide fragments by reverse-phase HPLC.
-
Monitor the elution of muropeptides by detecting absorbance at 205 nm.
-
Analyze the resulting chromatograms to identify changes in the muropeptide profile of the treated sample compared to the control, which can indicate alterations in cross-linking and other modifications.
-
Luciferase-Based HIV Syncytium Formation Assay
This quantitative assay measures the inhibition of HIV-1-mediated cell-cell fusion (syncytium formation) by this compound (Complestatin).
-
Materials:
-
Effector cell line chronically infected with HIV-1 (e.g., J1.1 cells, which contain the HIV-1 Tat protein).
-
Target cell line containing a luciferase reporter gene under the control of the HIV-1 LTR promoter (e.g., 1G5 cells).
-
This compound (Complestatin) at various concentrations.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Plate the target cells (1G5) in a 96-well plate.
-
Add this compound (Complestatin) to the wells at a range of final concentrations. Include a no-drug control.
-
Add the effector cells (J1.1) to the wells to initiate co-culture.
-
Incubate the co-culture for a period sufficient for syncytia to form (e.g., 12-24 hours).
-
During syncytium formation, the Tat protein from the effector cells will translocate into the target cells and activate the transcription of the luciferase gene.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of syncytium formation for each concentration of this compound (Complestatin) relative to the no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Complement Hemolysis (CH50) Assay
This functional assay measures the ability of this compound (Complestatin) to inhibit the classical complement pathway.
-
Materials:
-
Sheep red blood cells (SRBCs).
-
Anti-SRBC antibodies (hemolysin).
-
Normal human serum or guinea pig serum as a source of complement.
-
This compound (Complestatin) at various concentrations.
-
Veronal buffered saline (VBS).
-
Spectrophotometer.
-
-
Procedure:
-
Sensitize the SRBCs by incubating them with an optimal concentration of hemolysin.
-
Wash the sensitized SRBCs to remove excess antibody.
-
In a series of tubes or a microplate, prepare dilutions of the complement source (serum) in VBS.
-
Add this compound (Complestatin) at various concentrations to the serum dilutions. Include a control with no inhibitor.
-
Add a standardized amount of sensitized SRBCs to each tube/well.
-
Incubate the mixture at 37°C for a defined time (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
Stop the reaction by adding cold VBS and centrifuge to pellet the remaining intact cells.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify the amount of hemoglobin released, which is proportional to the degree of hemolysis.
-
Calculate the percent hemolysis for each condition, with 100% lysis determined by lysing SRBCs in water.
-
Determine the concentration of this compound (Complestatin) that causes 50% inhibition of hemolysis.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the bioactivity of this compound (Complestatin).
Signaling Pathways
Caption: Inhibition of Bacterial Fatty Acid Synthesis by this compound (Complestatin).
Caption: Disruption of Peptidoglycan Remodeling and Induction of Cell Wall Stress Response.
Caption: Inhibition of HIV-1 Entry and Associated Signaling by this compound (Complestatin).
Caption: Inhibition of the Classical Complement Pathway by this compound (Complestatin).
Experimental Workflows
References
Atropisomerism of Complestatin and Isocomplestatin: A Technical Guide
Abstract
Complestatin (B1257193), also known as chloropeptin II, is a complex bicyclic peptide natural product with notable biological activities, including the inhibition of HIV-1 integrase and HIV entry. A critical feature of its molecular architecture is a strained 16-membered macrocycle containing a biaryl linkage. This linkage is the source of atropisomerism, a form of axial chirality arising from hindered rotation around a single bond. The natural product, complestatin, exists as a single, stable atropisomer. Its synthetic counterpart, with the opposite axial configuration, is known as isocomplestatin. Due to the high rotational barrier, these two stereoisomers are incapable of interconversion under thermal conditions, classifying them as distinct chemical entities with potentially different biological profiles. This guide provides an in-depth analysis of the structural basis, stereochemical determination, and synthetic control of atropisomerism in the complestatin system, offering valuable data and protocols for researchers in natural product chemistry and drug discovery.
The Structural Basis of Atropisomerism in Complestatin
Complestatin's structure features a biaryl bond connecting a (R)-tryptophan residue at its C6 position to a central amino acid within a macrocyclic core.[1][2] This macrocycle is significantly strained, which sterically hinders the rotation around the C-C single bond of the biaryl linkage. This restricted rotation gives rise to two stable, non-interconverting atropisomers:
-
Complestatin (Natural Atropisomer) : Possesses the (R)-configuration at the chiral axis.
-
This compound (Unnatural Atropisomer) : Possesses the (S)-configuration at the chiral axis.[2][3]
The stability of these atropisomers is such that they do not interconvert thermally, a characteristic of Class 3 atropisomers which possess a rotational energy barrier greater than 117 kJ/mol (28 kcal/mol).[1][2][4] This configurational stability means that each atropisomer must be considered a separate molecule for the purposes of synthesis, characterization, and biological evaluation.
An interesting chemical property is the acid-catalyzed rearrangement of complestatin (chloropeptin II) into the less strained chloropeptin I, which involves a shift of the biaryl linkage from C6 to C7 of the indole (B1671886). This rearrangement proceeds with complete retention of the atropisomeric stereochemistry.[2][3][5]
Quantitative Data for Atropisomer Differentiation
The most reliable method for distinguishing between complestatin and this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. Specific proton signals of the tryptophan subunit are highly diagnostic of the atropisomeric configuration.[1][2] Furthermore, the choice of synthetic strategy for macrocyclization has a profound impact on the resulting ratio of atropisomers.
| Parameter | (R)-Atropisomer (Complestatin) | (S)-Atropisomer (this compound) | Solvent | Reference |
| Trp α-CH Chemical Shift (δ) | 4.18 ppm | 5.18 ppm | DMSO-d₆ / acetone-d₆ | [1] |
| Trp β-CH₂ Chemical Shift (δ) | 3.50 and 2.89 ppm (Δ 0.61) | 3.44 and 3.36 ppm (Δ 0.08) | DMSO-d₆ / acetone-d₆ | [1] |
| Diagnostic NOE | D-ring to C5-H of indole | D-ring to C7-H of indole | DMSO-d₆ | [1][6] |
| Table 1: Diagnostic ¹H NMR chemical shifts for the differentiation of complestatin and this compound atropisomers. The large chemical shift difference (Δ) for the diastereotopic Trp β-CH₂ protons is characteristic of the natural (R)-atropisomer. |
| Macrocyclization Reaction | Atropisomeric Ratio (R:S) | Yield | Key Findings | Reference |
| Suzuki Coupling | Exclusively (S) | 63% | The pre-formed left-hand ring system dictates the stereochemical outcome, favoring the unnatural atropisomer. | [2][3] |
| Larock Indole Synthesis (Initial) | 4:1 | 89% | Provides good conversion and moderate diastereoselectivity for the natural atropisomer. | [5][7] |
| Larock Indole Synthesis (Optimized) | >20:1 | 56% | Reversing the macrocyclization order significantly improves atropdiastereoselectivity for the natural (R)-configuration. | [2] |
| Table 2: Atropdiastereoselectivity of key macrocyclization reactions in the total synthesis of complestatin. |
Experimental Protocols
Protocol 1: Separation of Atropisomers
The separation of complestatin and this compound, whether from a synthetic mixture or for analytical verification, is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). Given their diastereomeric relationship (when other stereocenters are present), separation on standard achiral phases is often possible. For challenging separations, chiral stationary phases (CSPs) are employed.
Objective: To isolate individual atropisomers from a mixture.
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 or a chiral column (e.g., polysaccharide-based CSP like cellulose (B213188) or amylose (B160209) derivatives).[8][9]
-
Mobile Phase: Acetonitrile (B52724)/Water or Methanol/Water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Sample dissolved in a suitable solvent (e.g., DMSO, Methanol).
Procedure:
-
Method Development: A gradient elution (e.g., 10% to 90% acetonitrile in water with 0.1% TFA) is run on an analytical C18 column to determine the retention times of the atropisomers.
-
Optimization: If co-elution occurs, the gradient, flow rate, and temperature are adjusted. If separation is still insufficient, a range of chiral columns and mobile phase systems (including normal phase) should be screened.[10]
-
Preparative Separation: The optimized method is scaled up to a preparative or semi-preparative column to isolate milligram-to-gram quantities of each atropisomer.
-
Fraction Collection: Fractions corresponding to each atropisomeric peak are collected separately.
-
Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified atropisomers.
-
Purity Analysis: The purity of each isolated atropisomer is confirmed using the analytical HPLC method.
Protocol 2: Stereochemical Assignment using NMR
The definitive assignment of the (R) or (S) configuration relies on specific NMR experiments, primarily ¹H NMR and 2D Nuclear Overhauser Effect (NOE) spectroscopy.
Objective: To unambiguously determine the atropisomeric configuration of an isolated sample.
Apparatus and Reagents:
-
NMR Spectrometer (≥400 MHz).
-
High-quality NMR tubes.
-
Deuterated solvent (typically DMSO-d₆ or acetone-d₆).[1]
-
Purified atropisomer sample.
Procedure:
-
Sample Preparation: Dissolve ~1-5 mg of the purified atropisomer in ~0.6 mL of deuterated solvent.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Identify the key signals corresponding to the Tryptophan (Trp) α-CH and the two diastereotopic Trp β-CH₂ protons. Compare the chemical shifts to the values in Table 1. A significantly shielded Trp α-CH (around δ 4.18) and a large separation between the β-CH₂ protons are indicative of the natural (R)-atropisomer (complestatin).[1]
-
NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations.
-
Data Analysis:
-
For the (R)-atropisomer (complestatin) , a diagnostic NOE will be observed between the protons of the central amino acid's D-ring and the C5-H of the indole ring.[1][6]
-
For the (S)-atropisomer (this compound) , the corresponding NOE is expected between the D-ring and the C7-H of the indole ring.[1]
-
The presence or absence of these key NOE signals provides definitive proof of the spatial orientation of the biaryl linkage.
-
Protocol 3: Assessment of Rotational Stability
This experiment is designed to confirm that the atropisomers do not interconvert under thermal stress, validating their classification as stable atropisomers.
Objective: To experimentally verify the kinetic stability of the atropisomeric axis.
Apparatus and Reagents:
-
Heating block or oil bath.
-
Sealed vials.
-
Purified sample of a single atropisomer (e.g., complestatin).
-
High-boiling point solvent (e.g., DMSO, DMF).
-
HPLC system for analysis.
Procedure:
-
Initial Analysis: Inject a solution of the pure atropisomer into the HPLC to obtain a reference chromatogram showing a single peak.
-
Heating: In a sealed vial, heat the solution of the pure atropisomer at an elevated temperature (e.g., 50-100 °C). The exact temperature and duration can be varied to test the limits of stability.
-
Time-Point Monitoring: At regular intervals (e.g., 1, 6, 24, 48 hours), withdraw a small aliquot from the heated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC, using the same method as the initial analysis.
-
Data Interpretation: Monitor the chromatograms for the appearance of a new peak corresponding to the other atropisomer. For complestatin and this compound, no formation of the other atropisomer is expected, confirming that they are incapable of thermal interconversion.[1][2]
Biological Implications
While complestatin is known to have anti-HIV and antibacterial activities, specific comparative studies on the biological activity of the individual (R) and (S) atropisomers are not extensively detailed in the reviewed literature.[1][11] However, it is a well-established principle in medicinal chemistry that atropisomers of a drug can possess significantly different biological activities, potencies, and pharmacokinetic profiles.[4][12] The distinct three-dimensional shapes of complestatin and this compound mean they will interact differently with chiral biological targets such as enzymes and receptors. Therefore, controlling the atropisomeric configuration during synthesis is paramount for developing these molecules as potential therapeutic agents.
Conclusion
The atropisomerism of complestatin and this compound is a defining stereochemical feature that arises from a highly strained macrocyclic structure. These atropisomers are configurationally stable and do not interconvert, making them distinct molecular entities. Their differentiation is reliably achieved through specific and diagnostic NMR signals, particularly the chemical shifts of the tryptophan protons and key NOE correlations. Synthetic control over the atropisomeric outcome is a significant challenge, with the choice of macrocyclization strategy being the critical determining factor. For researchers and drug developers, a thorough understanding and control of this atropisomerism are essential for the synthesis, characterization, and eventual therapeutic application of the complestatin family of natural products.
References
- 1. Synthesis and Stereochemical Determination of Complestatin A and B (Neuroprotectin A and B) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Chloropeptin II (Complestatin) and Chloropeptin I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of chloropeptin II (complestatin) and chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Complestatin exerts antibacterial activity by the inhibition of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological stereoselectivity of atropisomeric natural products and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Isocomplestatin Against Viral Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocomplestatin, a bicyclic hexapeptide, has been identified as a potent natural product inhibitor of HIV-1 integrase. This technical guide provides a comprehensive overview of the initial screening data for this compound, with a primary focus on its well-documented activity against Human Immunodeficiency Virus Type 1 (HIV-1). The guide summarizes key quantitative data on its inhibitory efficacy, details the experimental protocols for relevant assays, and visualizes the experimental workflows. While extensive data exists for its anti-HIV-1 activity, information regarding its efficacy against other viral targets remains limited in publicly available literature. This document aims to serve as a foundational resource for researchers interested in the antiviral potential of this compound and to provide standardized methodologies for further investigation into its broader antiviral spectrum.
Quantitative Data on Antiviral Activity of this compound
The primary antiviral target of this compound identified to date is the HIV-1 integrase, an essential enzyme for viral replication. This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays.
Table 1: Inhibitory Activity of this compound against HIV-1
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Biochemical Assay | HIV-1 Integrase (Coupled 3'-end processing/strand transfer) | IC50 | 200 | [1][2] |
| Biochemical Assay | HIV-1 Integrase (Strand transfer) | IC50 | 4000 | [1][2] |
| Cell-Based Assay | HIV-1 Replication in infected cells | IC50 | 200 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial screening findings. The following sections provide protocols for the key assays used to determine the anti-HIV-1 activity of this compound.
HIV-1 Integrase Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 integrase. The process involves two key steps: 3'-end processing and strand transfer.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends
-
Target DNA (for strand transfer)
-
Assay buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)
-
This compound (or other test compounds)
-
Detection system (e.g., fluorescence-based or radioactivity-based)
Procedure:
-
3'-End Processing Reaction:
-
Prepare a reaction mixture containing the assay buffer, HIV-1 integrase, and the oligonucleotide substrate.
-
Add varying concentrations of this compound to the reaction wells.
-
Incubate the mixture to allow the integrase to process the 3' ends of the substrate.
-
-
Strand Transfer Reaction:
-
Following the 3'-end processing step, add the target DNA to the reaction mixture.
-
Continue the incubation to allow the integrase to catalyze the insertion of the processed viral DNA substrate into the target DNA.
-
-
Detection:
-
Stop the reaction and quantify the amount of strand transfer product. This can be done using various methods, such as gel electrophoresis followed by autoradiography (if using radiolabeled substrates) or a fluorescence-based plate reader assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based HIV-1 Replication Assay
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
p24 antigen ELISA kit or reverse transcriptase activity assay kit
Procedure:
-
Cell Plating:
-
Seed the susceptible cells into a 96-well plate at a predetermined density.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells containing the cells.
-
-
Viral Infection:
-
Infect the cells with a known amount of HIV-1.
-
-
Incubation:
-
Incubate the infected cells for a period of 3-7 days to allow for multiple rounds of viral replication.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the amount of viral replication by quantifying the p24 capsid protein using an ELISA kit or by measuring reverse transcriptase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to a virus control without any compound.
-
Determine the EC50 (50% effective concentration) value from the dose-response curve.
-
Cytotoxicity Assay
It is essential to assess the toxicity of the test compound to the host cells to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
The same cell line used in the cell-based antiviral assay
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo)
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well plate at the same density as in the antiviral assay.
-
-
Compound Addition:
-
Add the same serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the cells for the same duration as the antiviral assay.
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to an untreated cell control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for HIV-1 Integrase Inhibition Assay.
Caption: Workflow for Cell-Based HIV-1 Replication Assay.
Hypothetical Signaling Pathway Investigation
While no specific studies on the effect of this compound on host cell signaling pathways have been identified, the following diagram illustrates a general workflow for investigating the impact of a compound on a signaling pathway, such as the NF-κB pathway.
Caption: General workflow for investigating compound effects on a signaling pathway.
Screening against Other Viral Targets: Current Status and Methodologies
A comprehensive search of the current scientific literature did not yield specific data on the initial screening of this compound against a broad range of other viral targets, such as influenza virus, Hepatitis C virus (HCV), or coronaviruses (e.g., SARS-CoV-2). The research has predominantly focused on its anti-HIV-1 activity.
For researchers interested in exploring the broader antiviral potential of this compound, the following are standard high-throughput screening methodologies for key viral pathogens:
Influenza Virus
-
Plaque Reduction Assay: This is a classic method to determine the titer of infectious virus and the efficacy of an antiviral compound. Madin-Darby Canine Kidney (MDCK) cells are commonly used.
-
Neuraminidase (NA) Inhibition Assay: This biochemical assay measures the inhibition of the viral NA enzyme, which is crucial for the release of progeny virions from infected cells.
-
Reporter Gene Assays: Genetically engineered influenza viruses expressing a reporter gene (e.g., luciferase or green fluorescent protein) allow for high-throughput screening by measuring the reporter signal as an indicator of viral replication.
Hepatitis C Virus (HCV)
-
HCV Replicon System: This system utilizes subgenomic HCV RNA molecules that can autonomously replicate in human hepatoma (Huh-7) cells. Antiviral activity is typically measured by quantifying HCV RNA levels via RT-qPCR or by using a replicon containing a reporter gene.
-
HCV Cell Culture (HCVcc) System: This system uses infectious HCV particles to infect Huh-7.5 cells, allowing for the study of the entire viral life cycle. Antiviral efficacy can be assessed by measuring viral RNA, viral proteins (e.g., core antigen), or by using reporter viruses.
SARS-CoV-2
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells (e.g., Vero E6) from the virus-induced cell death.
-
Plaque Reduction Assay: Similar to the influenza virus assay, this method quantifies the reduction in infectious virus particles.
-
Reporter Virus Assays: Using pseudotyped viruses expressing the SARS-CoV-2 spike protein and carrying a reporter gene, or infectious clones of SARS-CoV-2 with a reporter gene, allows for high-throughput screening in a BSL-2 or BSL-3 environment, respectively.
-
Enzymatic Assays: Biochemical assays targeting viral enzymes like the main protease (Mpro) or the RNA-dependent RNA polymerase (RdRp) are used for mechanism-based screening.
Conclusion
This compound is a potent inhibitor of HIV-1 integrase with well-characterized in vitro and cell-based activity. The provided protocols offer a standardized approach to further investigate its anti-HIV-1 properties. However, a significant knowledge gap exists regarding its activity against other viral pathogens. The methodologies outlined for influenza, HCV, and SARS-CoV-2 provide a framework for future research to explore the broader antiviral spectrum of this compound. Such studies are warranted to determine if this natural product holds promise as a broad-spectrum antiviral agent. Furthermore, investigations into its effects on host cell signaling pathways could reveal novel mechanisms of action and potential for host-directed antiviral strategies.
References
The Pivotal Role of the Strained Macrocyclic Moiety in Isocomplestatin's Multifaceted Biological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocomplestatin, a natural product identified as being identical to complestatin (B1257193), is a potent bioactive molecule with a diverse range of biological activities, including anti-HIV, antibacterial, and complement-inhibiting properties. Central to its function is a unique and highly strained 16-membered macrocyclic ring system. This technical guide provides a comprehensive analysis of the critical role this strained macrocyclic moiety plays in this compound's mechanism of action. We will delve into its multifaceted inhibitory functions, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the fields of natural product chemistry, virology, bacteriology, and drug discovery.
Introduction
This compound, a complex bicyclic hexapeptide, has garnered significant attention due to its potent and varied biological activities. Initially identified as an inhibitor of the complement system, subsequent research revealed its remarkable ability to inhibit Human Immunodeficiency Virus (HIV) replication and its efficacy against drug-resistant bacteria. The core of this compound's structure is a conformationally rigid and strained macrocyclic moiety, a feature that has been demonstrated to be indispensable for its biological functions. This guide will explore the intricate relationship between this structural strain and the molecule's ability to interact with multiple biological targets, thereby elucidating the foundation of its therapeutic potential.
The Strained Macrocyclic Moiety: A Key to Biological Activity
The defining structural feature of this compound is its strained 16-membered biaryl ring system. The synthesis of this moiety presents a significant chemical challenge, highlighting its unique and constrained conformation. This structural rigidity is not a mere chemical curiosity; it is fundamental to the molecule's ability to bind with high affinity and specificity to its biological targets. The strain within the macrocycle likely pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding and enhancing its inhibitory potency. Structure-activity relationship (SAR) studies on complestatin analogs and degradation products have consistently shown that disruption or loss of the macrocyclic core leads to a significant reduction or complete loss of biological activity, underscoring its essential role.
Multifaceted Mechanisms of Action
This compound exhibits a remarkable ability to inhibit diverse biological processes, a characteristic attributed to the versatile binding capabilities of its strained macrocyclic core.
Anti-HIV Activity: A Dual-Pronged Attack
This compound combats HIV through at least two distinct mechanisms:
-
Inhibition of Viral Entry: It potently inhibits the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host T-cells. This interaction is the crucial first step in viral entry. By blocking this binding, this compound effectively prevents the virus from infecting host cells. This mechanism also underlies its ability to inhibit syncytium formation, the fusion of infected and uninfected cells, which is a major contributor to T-cell depletion in HIV infection.
-
Inhibition of HIV-1 Integrase: this compound has been identified as a potent inhibitor of HIV-1 integrase, a key viral enzyme responsible for integrating the viral DNA into the host cell's genome. This inhibition blocks a critical step in the viral replication cycle.
Antibacterial Activity: Targeting Fatty Acid Synthesis
Beyond its antiviral properties, this compound displays significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action in bacteria is the inhibition of fatty acid synthesis, a fundamental process for bacterial survival. This distinct mechanism from many existing antibiotics makes this compound a promising candidate for combating antibiotic resistance.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound (complestatin) and its related compounds.
Table 1: Anti-HIV Activity of this compound (Complestatin)
| Activity Measured | Cell Line | IC50 / EC50 | Citation |
| HIV-1 Induced Cytopathicity | MT-4 | EC50: 1.6 µM | [1] |
| Syncytium Formation | MOLT-4 | IC50: 0.5 µM | [1] |
| gp120-CD4 Binding | - | IC50: 1.3 µM | [1] |
| HIV-1 Integrase (coupled 3'-end processing/strand transfer) | - | IC50: 200 nM | [2] |
| HIV-1 Integrase (strand transfer) | - | IC50: 4 µM | [2] |
| HIV-1 Replication | Virus-infected cells | IC50: 200 nM | [2] |
Table 2: Antibacterial Activity of this compound (Complestatin)
| Bacterial Strain | Activity | MIC (Minimum Inhibitory Concentration) | Citation |
| Staphylococcus aureus | Growth Inhibition | 2-4 µg/mL | [3] |
| Methicillin-resistant S. aureus (MRSA) | Growth Inhibition | 2-4 µg/mL | [3] |
| Quinolone-resistant S. aureus (QRSA) | Growth Inhibition | 2-4 µg/mL | [3] |
| S. aureus FabI | Enzyme Inhibition | IC50: 0.3-0.6 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.
HIV-1 Syncytium Formation Inhibition Assay
Objective: To quantify the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells.
Materials:
-
HIV-1 infected cell line (e.g., MOLT-4/HIV-1)
-
Uninfected CD4+ T-cell line (e.g., MOLT-4)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compound (this compound)
-
Microscope
Procedure:
-
Seed uninfected MOLT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Add HIV-1 infected MOLT-4 cells to each well at a 1:1 ratio with the uninfected cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Examine the wells under a microscope and count the number of syncytia (multinucleated giant cells) in each well.
-
Calculate the percentage of inhibition of syncytium formation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits syncytium formation by 50%.
gp120-CD4 Binding Inhibition Assay (ELISA-based)
Objective: To measure the inhibition of the binding between HIV-1 gp120 and the CD4 receptor.
Materials:
-
Recombinant human soluble CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
96-well ELISA plates
-
Anti-gp120 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test compound (this compound)
Procedure:
-
Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound and pre-incubate with a fixed concentration of gp120 for 1 hour at 37°C.
-
Add the gp120-isocomplestatin mixtures to the sCD4-coated wells and incubate for 1-2 hours at 37°C.
-
Wash the wells extensively with wash buffer.
-
Add the enzyme-conjugated anti-gp120 antibody and incubate for 1 hour at 37°C.
-
Wash the wells and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition of gp120-CD4 binding for each concentration of the test compound.
-
Determine the IC50 value.
HIV-1 Integrase Inhibition Assay (In Vitro)
Objective: To determine the inhibitory activity of a compound against the enzymatic activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA.
-
Reaction buffer (containing a divalent cation, e.g., Mg2+ or Mn2+)
-
Test compound (this compound)
-
Method for detecting the integration product (e.g., gel electrophoresis and autoradiography if using radiolabeled DNA, or a fluorescence-based method).
Procedure:
-
Set up the integrase reaction mixture containing the reaction buffer, donor DNA, and target DNA in a microcentrifuge tube or 96-well plate.
-
Add serial dilutions of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiate the reaction by adding the HIV-1 integrase enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Analyze the reaction products to quantify the amount of integrated DNA.
-
Calculate the percentage of inhibition of integrase activity for each concentration of the test compound.
-
Determine the IC50 value.
Bacterial Fatty Acid Synthesis Inhibition Assay
Objective: To assess the ability of a compound to inhibit the incorporation of a radiolabeled precursor into bacterial fatty acids.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Growth medium
-
Radiolabeled precursor for fatty acid synthesis (e.g., [14C]-acetate)
-
Test compound (this compound)
-
Scintillation counter and scintillation fluid
-
Reagents for lipid extraction (e.g., chloroform/methanol)
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into tubes and add serial dilutions of this compound. Include a no-drug control.
-
Add a fixed amount of [14C]-acetate to each tube.
-
Incubate the cultures for a defined period to allow for precursor incorporation.
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellets using an appropriate solvent system (e.g., Bligh-Dyer extraction).
-
Measure the radioactivity in the lipid extracts using a scintillation counter.
-
Calculate the percentage of inhibition of fatty acid synthesis for each concentration of the test compound.
-
Determine the IC50 value.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: HIV-1 Entry and Inhibition by this compound.
Caption: Experimental Workflow for HIV-1 Integrase Inhibition Assay.
References
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complestatin exerts antibacterial activity by the inhibition of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isocomplestatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocomplestatin, the (S)-atropisomer of complestatin, is a complex macrocyclic peptide that, along with its natural counterpart, has garnered significant interest due to its potential as an anti-HIV agent. These molecules inhibit HIV entry into host cells by disrupting the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor. The synthesis of this compound represents a formidable challenge in organic chemistry, primarily due to the strained 16-membered biaryl macrocycle and the control of atropisomerism.
Initial research suggested that this compound was a naturally occurring atropisomer of complestatin. However, subsequent stereochemical revision by Zhu and coworkers in 2005 established that the originally isolated "this compound" was, in fact, identical to complestatin.[1][2][3] The true this compound, the (S)-atropisomer, was identified as an unnatural product, which in some synthetic routes is the exclusive or major product.[1][2]
This document provides detailed protocols for the synthesis of this compound, focusing on the key macrocyclization strategies developed by the research groups of Boger and Zhu. These protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Synthetic Strategies
Two primary strategies have emerged for the construction of the this compound core, differing in the method of the key macrocyclization step:
-
Palladium-Mediated Intramolecular Larock Indole (B1671886) Synthesis (Boger Synthesis): This approach utilizes a powerful palladium-catalyzed annulation to form the indole ring and the 16-membered macrocycle simultaneously. The atroposelectivity of this reaction can be influenced by the reaction conditions and the nature of the protecting groups.[4][5]
-
Palladium-Mediated Intramolecular Suzuki Coupling (Zhu Synthesis): This strategy employs a Suzuki coupling to form the biaryl bond and close the macrocycle. Notably, this method has been reported to exclusively yield the unnatural (S)-atropisomer, this compound.[2]
Experimental Protocols
The following sections provide detailed experimental protocols for key steps in the synthesis of this compound, primarily based on the methodologies developed by Boger and coworkers, which provide a well-documented route to both atropisomers.
Protocol 1: Synthesis of the Macrocyclic Precursor for Larock Cyclization
The synthesis of the linear peptide precursor is a multi-step process involving standard peptide couplings and the introduction of specialized building blocks. The following is a representative protocol for the final coupling step to assemble the precursor for the key macrocyclization.
Table 1: Reagents and Materials for Final Peptide Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| Amine Precursor | - | 100 mg | 1.0 |
| Carboxylic Acid Precursor | - | 1.2 eq | 1.2 |
| HATU | 380.23 | 1.2 eq | 1.2 |
| HOAt | 136.11 | 1.2 eq | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 eq | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - |
Procedure:
-
To a solution of the amine precursor (100 mg, 1.0 eq) in anhydrous DMF (5 mL) at 0 °C under an argon atmosphere, add the carboxylic acid precursor (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq).
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the linear macrocyclization precursor.
Protocol 2: Intramolecular Larock Indole Synthesis for Macrocyclization
This key step simultaneously forms the indole ring and the 16-membered macrocycle. The ratio of atropisomers ((R)-complestatin vs. (S)-isocomplestatin) is sensitive to the reaction conditions. The conditions described here are representative and may be optimized to favor the desired (S)-atropisomer.
Table 2: Reagents and Materials for Larock Macrocyclization
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| Linear Precursor | - | 50 mg | 1.0 |
| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 0.2 eq | 0.2 |
| Triphenylphosphine (PPh3) | 262.29 | 0.4 eq | 0.4 |
| Sodium Carbonate (Na2CO3) | 105.99 | 3.0 eq | 3.0 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 10 mL | - |
Procedure:
-
To a solution of the linear precursor (50 mg, 1.0 eq) in NMP (10 mL) in a microwave-safe vessel, add Pd(OAc)2 (0.2 eq), PPh3 (0.4 eq), and Na2CO3 (3.0 eq).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 130 °C for 1-2 hours.
-
Monitor the formation of the macrocyclic products by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure.
-
The resulting atropisomers are then separated by preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to isolate the (S)-atropisomer (this compound).
Table 3: Summary of Yields for Key Macrocyclization Step
| Synthetic Route | Key Reaction | Atropisomer Ratio (R:S) | Combined Yield | Reference |
| Boger, 2010 | Larock Indole Synthesis | 4:1 | 89% | [4] |
| Zhu, 2005 | Suzuki Coupling | Exclusive S | 63% | [2] |
Note: The Boger synthesis primarily targets the natural (R)-atropisomer, but the (S)-atropisomer is also obtained. The Zhu synthesis is reported to be highly selective for the (S)-atropisomer.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
References
- 1. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Chloropeptin II (Complestatin) and Chloropeptin I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Total synthesis of chloropeptin II (complestatin) and chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of complestatin: development of a Pd(0)-mediated indole annulation for macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocomplestatin Purification using Reverse-Phase Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocomplestatin, also known as complestatin (B1257193), is a non-ribosomal cyclic peptide natural product produced by actinomycetes, notably Streptomyces lavendulae.[1] This complex molecule has garnered significant interest within the scientific community due to its diverse and potent biological activities. Initially identified as a potent inhibitor of the complement system, it has since been shown to inhibit the entry of HIV into cells by blocking the interaction between the gp120 viral envelope protein and the cellular CD4 receptor. More recently, complestatin has been demonstrated to possess antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), through a novel mechanism of action involving the inhibition of peptidoglycan remodeling by blocking autolysins.
The purification of this compound from fermentation broths presents a significant challenge due to its complex structure and potential for degradation. Specifically, low pH conditions can lead to the conversion of this compound to chloropeptin I, resulting in poor recovery.[2] Reverse-phase chromatography (RPC) has emerged as the premier technique for the effective isolation and purification of this compound. This application note provides a detailed protocol for the purification of this compound using reverse-phase chromatography, based on established methodologies.
Purification Strategy Overview
The purification of this compound from crude extracts is a multi-step process that leverages the hydrophobic nature of the molecule. A general workflow involves initial extraction from the fermentation biomass, followed by a series of chromatographic steps to isolate and purify the target compound. Reverse-phase chromatography, particularly with polymeric resins such as Amberchrom, is well-suited for this purpose. The anionic nature of this compound can be exploited to form salts that are soluble in aqueous methanol, facilitating the chromatographic process.[2]
Experimental Protocols
The following protocols are based on the original isolation procedure for complestatin and general best practices for peptide purification using reverse-phase chromatography.
Protocol 1: Extraction of Crude this compound
-
Harvesting: Harvest the mycelium from the Streptomyces lavendulae fermentation broth by filtration or centrifugation.
-
Extraction: Extract the mycelial cake with a suitable organic solvent, such as acetone or methanol. Perform the extraction multiple times to ensure efficient recovery.
-
Concentration: Combine the solvent extracts and concentrate under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Dissolve the crude extract in a suitable solvent system (e.g., ethyl acetate (B1210297) and water) and perform liquid-liquid partitioning to remove highly polar impurities. The active compound will remain in the organic layer.
-
Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound extract.
Protocol 2: Reverse-Phase Chromatography Purification
This protocol outlines the purification of the crude extract using a polymeric reverse-phase resin.
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Amberchrom CG-161M (or equivalent polymeric C18 resin) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Step or linear gradient from aqueous to increasing acetonitrile concentration |
| Detection | UV at 280 nm |
| Flow Rate | Dependent on column dimensions |
Procedure:
-
Column Packing and Equilibration:
-
Pack a suitable column with Amberchrom CG-161M resin according to the manufacturer's instructions.
-
Equilibrate the column with the initial mobile phase conditions (a low percentage of Mobile Phase B in Mobile Phase A) until a stable baseline is achieved.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a compatible solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column.
-
-
Elution:
-
Begin the elution with the initial mobile phase composition.
-
Apply a step or linear gradient of increasing acetonitrile concentration to elute the bound compounds. The specific gradient profile should be optimized to achieve the best separation of this compound from impurities. A shallow gradient is often beneficial for resolving closely related compounds.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using an appropriate analytical method, such as analytical HPLC or bioassay.
-
Pool the fractions containing pure this compound.
-
-
Desalting and Lyophilization:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Desalt the aqueous solution if necessary.
-
Lyophilize the final solution to obtain pure this compound as a solid.
-
Data Presentation
The following table summarizes typical parameters for the reverse-phase purification of peptide compounds similar to this compound. These should be used as a starting point for method development.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | Amberchrom Polymeric Resin, 50 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 30 min | 20-80% B over 60 min (optimized) |
| Flow Rate | 1.0 mL/min | 20-50 mL/min |
| Detection | 220 nm & 280 nm | 280 nm |
| Sample Load | 10-100 µg | 100-500 mg |
Biological Activity and Mechanism of Action
This compound (complestatin) exhibits its antibacterial effects through a unique mechanism that distinguishes it from many other antibiotics. It does not directly inhibit the core enzymatic machinery of cell wall synthesis but rather targets the remodeling process.
As depicted in Figure 2, this compound binds to peptidoglycan, the major component of the bacterial cell wall. This binding event sterically hinders the action of autolysins, which are essential enzymes responsible for the controlled cleavage and remodeling of the peptidoglycan layer during bacterial growth and cell division. By inhibiting these crucial remodeling enzymes, this compound disrupts the integrity of the cell wall, ultimately leading to bacterial cell death. This novel mechanism of action makes this compound a promising candidate for the development of new antibiotics to combat drug-resistant bacteria.
Conclusion
The purification of this compound using reverse-phase chromatography is a robust and effective method for obtaining this biologically important molecule in high purity. Careful consideration of the pH and the choice of a suitable polymeric stationary phase are critical for successful isolation. The detailed protocols and methodologies presented in this application note provide a comprehensive guide for researchers and scientists working on the purification and development of this compound and related compounds. The unique mechanism of action of this compound underscores its potential as a lead compound for the development of novel therapeutics.
References
Developing Cell-Based Assays for Isocomplestatin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocomplestatin, a member of the complestatin (B1257193) family of cyclic hexapeptides, represents a promising class of antiviral agents. Its mechanism of action is centered on the inhibition of viral entry, a critical first step in the lifecycle of many viruses, including the Human Immunodeficiency Virus (HIV). This compound and its analogs, such as complestatin and chloropeptin I, have been shown to target the viral envelope glycoprotein (B1211001) gp120, effectively preventing its interaction with the host cell's CD4 receptor.[1][2] This blockage of the gp120-CD4 binding is a key strategy in the development of novel anti-HIV therapeutics.[3][4]
These application notes provide detailed protocols for cell-based assays designed to evaluate the efficacy of this compound as an HIV-1 entry inhibitor. The described assays include a viral entry assay using a luciferase reporter cell line, and a syncytium formation assay to assess the inhibition of virus-mediated cell-cell fusion.
Data Presentation
The following table summarizes the reported inhibitory concentrations of complestatin and chloropeptin I, compounds closely related to this compound, against HIV-1. This data provides a benchmark for assessing the potency of this compound in the described assays.
| Compound | Assay | Virus Strain | Cell Line | IC50 / EC50 | Citation |
| Complestatin | gp120-CD4 Binding Inhibition | - | - | 2.0 µM (IC50) | [1] |
| Complestatin | HIV-1 Cytopathic Effect | HIV-1 | MT-4 | 1.7 µM (EC50) | [1] |
| Complestatin | Syncytium Formation | HIV-1 | MOLT-4 | 1.1 µM (IC50) | [1] |
| Chloropeptin I | gp120-CD4 Binding Inhibition | - | - | 1.3 µM (IC50) | [1] |
| Chloropeptin I | HIV-1 Cytopathic Effect | HIV-1 | MT-4 | 1.6 µM (EC50) | [1] |
| Chloropeptin I | Syncytium Formation | HIV-1 | MOLT-4 | 0.5 µM (IC50) | [1] |
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[4][5] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[4][6] The subsequent interaction with the coreceptor leads to further conformational changes in the transmembrane glycoprotein gp41, facilitating the fusion of the viral and cellular membranes and the entry of the viral capsid into the cytoplasm.[5][6] this compound acts at the very first stage of this cascade by binding to gp120 and preventing its interaction with the CD4 receptor, thereby blocking all subsequent steps required for viral entry.[1]
Caption: HIV-1 entry pathway and this compound's mechanism of action.
Experimental Protocols
HIV-1 Entry Assay Using TZM-bl Reporter Cells
This assay quantifies the inhibition of HIV-1 entry by this compound using TZM-bl cells. These cells are engineered to express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.[7][8][9] Upon successful viral entry and Tat protein expression, the luciferase gene is activated, and the resulting luminescence is proportional to the level of viral entry.[7]
Materials:
-
This compound
-
HIV-1 strain (e.g., NL4-3, BaL)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DEAE-Dextran
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 1 x 10^4 TZM-bl cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.[8]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMEM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HIV-1 entry inhibitor).
-
-
Infection:
-
Pre-incubate the serially diluted this compound with a predetermined titer of HIV-1 for 1 hour at 37°C.[8]
-
Remove the culture medium from the TZM-bl cells and add the virus-compound mixture to the wells.
-
Include wells with virus only (no compound) and cells only (no virus) as controls.
-
To enhance infectivity, DEAE-Dextran can be added to the medium at an optimized concentration.[8][10]
-
-
Incubation:
-
Luciferase Assay:
-
After incubation, remove the supernatant and add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the HIV-1 Viral Entry Assay.
Syncytium Formation Assay
This assay qualitatively and quantitatively assesses the ability of this compound to inhibit HIV-1-induced cell-cell fusion, which results in the formation of multinucleated giant cells called syncytia.[11]
Materials:
-
This compound
-
HIV-1-infected T-cell line (e.g., H9/HTLV-IIIB)
-
Uninfected CD4+ T-cell line (e.g., CEM-SS, MT-4)[11]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Microscope
-
Cell staining solution (e.g., Giemsa or Crystal Violet)
Protocol:
-
Cell Preparation:
-
Culture both the HIV-1-infected and uninfected T-cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Compound and Cell Co-culture:
-
In a 96-well plate, add serial dilutions of this compound.
-
Add a mixture of infected and uninfected cells (e.g., at a 1:5 ratio) to each well.
-
Include a positive control (known fusion inhibitor), a negative control (vehicle), and a cell control (uninfected cells only).
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 24-48 hours, or until syncytia are clearly visible in the negative control wells.[7]
-
-
Syncytia Visualization and Quantification:
-
Examine the plates under an inverted microscope and count the number of syncytia per well. A syncytium is typically defined as a cell containing four or more nuclei.
-
Alternatively, the cells can be fixed and stained with Giemsa or Crystal Violet for better visualization and counting.
-
-
Data Analysis:
-
Calculate the percentage of syncytium inhibition for each concentration of this compound compared to the negative control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
-
Caption: Workflow for the Syncytium Formation Assay.
References
- 1. Efficacy of antiviral therapies for COVID-19: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Distinct Requirements for HIV-Cell Fusion and HIV-mediated Cell-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. HIV-1 Fusion with CD4+ T cells Is Promoted by Proteins Involved in Endocytosis and Intracellular Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Target Identification and Validation of Isocomplestatin (Complestatin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocomplestatin, which has been identified as being structurally identical to complestatin (B1257193), is a naturally occurring cyclic peptide with a range of biological activities.[1] Originally isolated as a potent inhibitor of the complement system, subsequent research has revealed its multifaceted therapeutic potential, including antibacterial and antiviral properties.[2][3] These application notes provide a comprehensive overview of the known molecular targets of complestatin, its mechanisms of action, and detailed protocols for its target identification and validation. This document is intended to guide researchers in exploring the therapeutic applications of this promising natural product.
Known Molecular Targets and Mechanisms of Action
Complestatin exhibits distinct mechanisms of action against different biological targets, highlighting its potential as a versatile therapeutic agent.
Antibacterial Activity: Dual-Action Mechanism
Complestatin demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), through a dual-action mechanism targeting essential bacterial processes:[4][5]
-
Inhibition of Fatty Acid Synthesis: Complestatin is a potent inhibitor of enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.[4] The FAS-II pathway is essential for bacterial membrane biogenesis and is distinct from the mammalian FAS-I system, making FabI an attractive target for selective antibacterial therapy. Inhibition of FabI disrupts the integrity of the bacterial cell membrane, leading to cessation of growth and cell death.[6]
-
Inhibition of Peptidoglycan Remodeling: Complestatin also interferes with cell wall metabolism by binding to peptidoglycan and blocking the activity of autolysins.[5] Autolysins are essential for the remodeling of the cell wall during bacterial growth and division. By inhibiting these enzymes, complestatin prevents cell separation and leads to cell death.[7]
Anti-complement Activity: Inhibition of the Central Component C3
Complestatin was first identified as a potent inhibitor of the complement system, a critical component of the innate immune response.[2] Its mechanism of action involves direct binding to the central complement component C3, preventing its cleavage into the active fragments C3a and C3b by C3 convertases.[8][9] This inhibition effectively blocks the amplification of the complement cascade, which, when dysregulated, can contribute to inflammatory and autoimmune diseases.
Antiviral Activity: Inhibition of HIV-1 Entry
Complestatin has been shown to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1) in vitro.[3] The primary mechanism of its anti-HIV activity is the inhibition of viral entry into host cells. Evidence suggests that complestatin interacts with the host cell surface, thereby blocking the adsorption of the virus and preventing the initial steps of infection. It also inhibits HIV-1-induced syncytium formation, a process where infected cells fuse with uninfected cells, contributing to viral spread.[3]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of complestatin.
Table 1: Antibacterial Activity of Complestatin
| Parameter | Organism | Value | Reference |
| IC₅₀ (FabI Inhibition) | Staphylococcus aureus | 0.3–0.6 µM | [4] |
| MIC | Staphylococcus aureus | 2–4 µg/mL | [4] |
| MIC | Methicillin-resistant S. aureus (MRSA) | 2–4 µg/mL | [4] |
| MIC | Quinolone-resistant S. aureus (QRSA) | 2–4 µg/mL | [4] |
Table 2: Anti-HIV-1 Activity of Complestatin
| Parameter | Cell Line | Value | Reference |
| ED₅₀ (Cytopathicity Inhibition) | MT-4 | 2.2 µg/mL | [3] |
| ED₅₀ (HIV-1 Antigen Expression Inhibition) | MT-4 | 1.5 µg/mL | [3] |
| 50% Focus Reduction | HT4-6C | 0.9 µg/mL | [3] |
| 50% Cell Fusion Inhibition | MOLT-4/MOLT-4/HTLV-IIIB | 0.9 µg/mL | [3] |
Table 3: Anti-complement Activity of Complestatin
| Parameter | System | Value | Reference |
| 50% Hemolysis Inhibition | Guinea Pig Complement | 0.4 µg/mL | [2] |
| 50% Hemolysis Inhibition | Human Complement | 0.7 µg/mL | [2] |
| KD (Binding to C3) | Human | 12 µM (IC₅₀) | [9] |
Signaling Pathways and Experimental Workflows
Bacterial VraSR Two-Component Signaling Pathway
In S. aureus, the VraSR two-component system (TCS) is a key signaling pathway that regulates cell wall homeostasis and is implicated in the response to cell wall-active antibiotics. The VraSR system is the primary TCS controlling the susceptibility of S. aureus to complestatin.[10] Deletion of the vraSR genes increases the susceptibility of the bacteria to the antibiotic.[10] This signaling pathway represents a potential target for adjunct therapies to enhance the efficacy of complestatin.
Experimental Workflow for Target Identification
A general workflow for identifying the molecular targets of a natural product like complestatin involves a combination of affinity-based and activity-based approaches.
References
- 1. Preparation of Autolysin [chlamycollection.org]
- 2. Complestatin, a potent anti-complement substance produced by Streptomyces lavendulae. I. Fermentation, isolation and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human immunodeficiency virus type-1-induced syncytium formation and cytopathicity by complestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complestatin exerts antibacterial activity by the inhibition of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 8. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Inhibition Assays with Isocomplestatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocomplestatin is a natural product identified as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, a critical enzyme for viral replication.[1][2] It is a bicyclic hexapeptide, an axial-chiral isomer of complestatin, originally isolated from Streptomyces sp.[1][2] The unique mechanism of action of HIV-1 integrase, which has no human counterpart, makes it a prime target for the development of novel antiretroviral therapies.[1] this compound demonstrates inhibitory activity against both the 3'-end processing and strand transfer steps of the integration process, as well as in cell-based HIV-1 replication assays.[2]
These application notes provide detailed protocols for conducting enzymatic inhibition assays to evaluate the activity of this compound and other potential inhibitors against HIV-1 integrase.
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process:
-
3'-End Processing: The enzyme endonucleolytically removes a dinucleotide from each 3' end of the viral DNA.[1][3]
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[1][3]
This compound inhibits both of these crucial steps, thereby preventing the integration of the viral genome and halting viral replication.
Quantitative Data Summary
The inhibitory activity of this compound against HIV-1 integrase has been quantified, with reported half-maximal inhibitory concentrations (IC50).
| Assay Type | This compound IC50 | Reference |
| Coupled 3'-End Processing/Strand Transfer | 200 nM | [2] |
| Strand Transfer | 4 µM | [2] |
| HIV-1 Replication (in virus-infected cells) | 200 nM | [2] |
Experimental Protocols
The following are detailed protocols for in vitro biochemical assays to determine the inhibitory effect of this compound on the two key functions of HIV-1 integrase.
Protocol 1: HIV-1 Integrase 3'-End Processing Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of the 3'-end processing activity of HIV-1 integrase using a fluorescently labeled DNA substrate.
Materials and Reagents:
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled 3'-processing DNA substrate (e.g., a 21-mer duplex oligonucleotide mimicking the HIV-1 LTR end with a 3'-fluorescent label and a 5'-quencher)
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM DTT
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the recombinant HIV-1 integrase to a final concentration of 200 nM in the assay buffer.
-
Dilute the 3'-processing DNA substrate to a final concentration of 50 nM in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Setup (per well):
-
Add 10 µL of the diluted this compound or control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 20 µL of the diluted HIV-1 integrase to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 20 µL of the diluted DNA substrate to each well to start the reaction. The final reaction volume is 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[1] Cleavage of the dinucleotide by integrase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_enzyme_only - Fluorescence_no_enzyme))
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-Based)
This assay measures the inhibition of the strand transfer activity of HIV-1 integrase in a non-radioactive ELISA format.
Materials and Reagents:
-
Recombinant HIV-1 Integrase
-
Biotin-labeled donor DNA (pre-processed LTR oligonucleotide)
-
Digoxigenin-labeled target DNA
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM DTT
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: Wash buffer with 2% BSA
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Immobilize the biotin-labeled donor DNA on the streptavidin-coated plate by incubating 100 µL of a 100 nM solution in assay buffer for 1 hour at 37°C.
-
Wash the plate three times with wash buffer to remove unbound DNA.
-
Block the wells with 200 µL of blocking buffer for 30 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Reagent Preparation:
-
Dilute the recombinant HIV-1 integrase to a final concentration of 200 nM in the assay buffer.
-
Dilute the digoxigenin-labeled target DNA to a final concentration of 20 nM in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. The final DMSO concentration should be ≤1%.
-
-
Assay Setup (per well):
-
Add 20 µL of the diluted this compound or control to the wells.
-
Add 20 µL of the diluted HIV-1 integrase to each well.
-
Incubate for 15 minutes at 37°C.
-
-
Initiate Strand Transfer:
-
Add 10 µL of the diluted digoxigenin-labeled target DNA to each well. The final reaction volume is 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of anti-digoxigenin-HRP conjugate (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value as described in Protocol 1.
-
Visualizations
Signaling Pathway: HIV-1 Integration and Inhibition by this compound
Caption: HIV-1 integration pathway and points of inhibition by this compound.
Experimental Workflow: 3'-End Processing Inhibition Assay
Caption: Workflow for the fluorescence-based 3'-end processing inhibition assay.
Logical Relationship: Data Analysis for IC50 Determination
Caption: Logical flow for the determination of the IC50 value from raw assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. The complestatins as HIV-1 integrase inhibitors. Efficient isolation, structure elucidation, and inhibitory activities of this compound, chloropeptin I, new complestatins, A and B, and acid-hydrolysis products of chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Isocomplestatin Activity in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocomplestatin, a member of the complestatin (B1257193) family of cyclic hexapeptides, has garnered significant interest as a glycopeptide antibiotic with a novel mechanism of action. Unlike traditional beta-lactam antibiotics that inhibit cell wall synthesis, this compound and its analogue corbomycin act by binding to peptidoglycan and inhibiting the action of autolysins.[1] These enzymes are crucial for the breakdown and remodeling of the bacterial cell wall during growth and cell division.[1] This unique mechanism makes this compound a promising candidate for combating drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
This document provides detailed application notes and protocols for quantifying the biological activity of this compound in various experimental settings. It includes a summary of its known quantitative activities, detailed experimental protocols for its quantification in biological samples, and visualizations of its proposed signaling pathway and experimental workflows.
Data Presentation: Quantitative Activity of this compound and Related Compounds
The following tables summarize the available quantitative data on the biological activity of complestatin, which is structurally very similar to this compound and often used interchangeably in research literature.
| Table 1: Minimum Inhibitory Concentrations (MICs) of Complestatin against Staphylococcus aureus | |
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 2 - 4 |
| Methicillin-resistant S. aureus (MRSA) | 2 - 4 |
| Quinolone-resistant S. aureus (QRSA) | 2 - 4 |
| Reference:[2][4] |
| Table 2: Inhibitory Concentration (IC50) of Complestatin | |
| Target Enzyme | IC50 (µM) |
| Staphylococcus aureus enoyl-ACP reductase (FabI) | 0.3 - 0.6 |
| Reference:[2][4] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of peptidoglycan hydrolases (autolysins), which are essential for bacterial cell wall remodeling.[1] This activity disrupts cell wall integrity and leads to bacterial cell death. Additionally, the bacterial response to cell wall stress induced by compounds like this compound often involves two-component regulatory systems (TCS), such as the VraSR system in Staphylococcus aureus.[5][6] The VraSR system acts as a sentinel, detecting cell wall damage and activating a transcriptional response to enhance resistance.[6]
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound in biological samples. These are based on established methods for other glycopeptide antibiotics and may require optimization for specific applications.
Protocol 1: Sample Preparation from Plasma/Serum for LC-MS/MS Analysis
This protocol describes the extraction of this compound from plasma or serum samples using protein precipitation, a common and effective method for removing interfering proteins.
Materials:
-
Plasma or serum samples
-
Internal standard (IS) solution (e.g., a structural analogue of this compound or a stable isotope-labeled version)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
LC-MS vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer the solution to an LC-MS vial for analysis.
References
- 1. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complestatin exerts antibacterial activity by the inhibition of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 4. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 5. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A close-up view of the VraSR two-component system. A mediator of Staphylococcus aureus response to cell wall damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Isocomplestatin synthesis yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Isocomplestatin and its parent compound, Complestatin. The information is based on established total synthesis methodologies, with a focus on optimizing yield and purity.
Introduction to this compound and Complestatin Synthesis
The total synthesis of Complestatin (also known as Chloropeptin II) is a complex undertaking, notable for the construction of a strained 16-membered biaryl macrocycle. A critical challenge in this synthesis is the control of atropisomerism during the formation of the biaryl linkage. The naturally occurring and biologically active form is the (R)-atropisomer. This compound has been identified as the unnatural (S)-atropisomer, which may be formed as an undesired byproduct during synthesis.[1][2]
This guide focuses on troubleshooting the key macrocyclization step, which is pivotal for achieving high yield and purity of the desired Complestatin product.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in the total synthesis of Complestatin?
The primary challenge lies in the atroposelective construction of the macrocyclic biaryl ether ring system. The desired product, Complestatin, is the (R)-atropisomer. The formation of the incorrect (S)-atropisomer (this compound) can significantly reduce the yield of the desired product and complicate purification.
Q2: Which synthetic route offers the best control over atropisomer selectivity?
The intramolecular Larock indole (B1671886) synthesis for the macrocyclization has been shown to provide excellent atropodiastereoselectivity.[3][4][5] In a second-generation total synthesis, this method achieved a greater than 20:1 selectivity for the natural (R)-atropisomer.[1] In contrast, strategies employing a late-stage intramolecular Suzuki coupling have been reported to exclusively yield the unnatural (S)-atropisomer (this compound).[1]
Q3: What are the critical factors influencing the yield and selectivity of the Larock macrocyclization?
Several factors are crucial for the success of the intramolecular Larock indole synthesis:
-
Aniline (B41778) Protecting Group: The use of an acetyl group (-Ac) on the aniline nitrogen enhances the atropdiastereoselectivity.[3][4]
-
Terminal Alkyne Substituent: A bulky trialkylsilyl group (e.g., -SiEt₃) on the alkyne is essential to sterically direct the regioselectivity of the indole cyclization.[3][4]
-
Acyl Group on the Aniline Precursor: The nature of the acyl group can influence the atropodiastereoselectivity, with COR groups generally favoring higher selectivity than CO₂R groups.
-
Reaction Conditions: The choice of palladium catalyst, base, and solvent are critical and require careful optimization.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Complestatin, particularly focusing on the key Larock macrocyclization step.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Macrocyclic Product | 1. Inactive Palladium Catalyst.2. Incorrect Reaction Temperature.3. Unsuitable Solvent or Base.4. Poor Quality of Starting Materials. | 1. Use a fresh, high-purity palladium source (e.g., Pd(OAc)₂). Ensure proper handling to avoid deactivation.2. Optimize the reaction temperature. Nonpolar aprotic solvents may allow for lower reaction temperatures (e.g., 110 °C).[6]3. Screen different solvents and bases. The choice of base is highly dependent on the specific substrate and reaction conditions.[7]4. Purify all starting materials immediately before use. |
| Poor Atropisomer Selectivity (High Formation of this compound) | 1. Suboptimal Aniline Protecting Group.2. Insufficient Steric Bulk on the Alkyne.3. Incorrect Acyl Group on Aniline Precursor. | 1. Ensure the use of an acetyl (-Ac) protecting group on the aniline nitrogen, as this has been shown to enhance selectivity.[3][4]2. Employ a bulky triethylsilyl (-SiEt₃) group on the alkyne to maximize regioselectivity of the indole formation.[3][4]3. If applicable, consider modifying the acyl group on the aniline precursor to a bulkier variant to improve atroposelectivity. |
| Formation of Side Products | 1. Competing Intermolecular Reactions.2. Decomposition of Starting Material or Product.3. Side reactions related to other functional groups in the molecule. | 1. Use high dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.2. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Optimize reaction time and temperature to minimize decomposition.3. The Larock macrocyclization has been shown to be tolerant of a wide range of functional groups, including unprotected phenols and labile aryl chlorides.[1] However, if side reactions are suspected, consider additional protecting groups for highly reactive functionalities. |
| Difficulty in Purifying the Desired (R)-Atropisomer | 1. Similar Polarity of Atropisomers.2. Co-elution with other impurities. | 1. Atropisomers can often be separated by chiral chromatography (e.g., chiral HPLC or SFC).[8]2. If baseline separation is not achieved, consider derivatization of the atropisomeric mixture to improve separation, followed by removal of the derivatizing group. |
Experimental Protocols
Detailed experimental protocols for the total synthesis of Complestatin, including the crucial Larock macrocyclization step, can be found in the supporting information of the following publications from the Boger group:
-
Journal of the American Chemical Society, 2010 , 132 (22), pp 7776–7783.[9]
-
Journal of the American Chemical Society, 2009 , 131 (44), pp 16036–16038.[2][3]
Researchers should refer to these publications for specific reaction conditions, purification procedures, and characterization data.
Visualizations
Logical Troubleshooting Workflow for Low Yield in Larock Macrocyclization
References
- 1. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Chloropeptin II (Complestatin) and Chloropeptin I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of chloropeptin II (complestatin) and chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of chloropeptin II (complestatin) and chloropeptin I. | Sigma-Aldrich [sigmaaldrich.com]
- 6. A Pd(0)-Mediated Indole (Macro)cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Isocomplestatin Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Isocomplestatin. Our focus is on removing impurities, particularly its atropisomeric diastereomer, Complestatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Complestatin?
A1: this compound is the unnatural (S)-atropisomer of Complestatin (also known as Chloropeptin II). Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the context of Complestatin synthesis, both the natural (R)-atropisomer (Complestatin) and the unnatural (S)-atropisomer (this compound) can be formed. The specific synthetic route employed significantly influences the ratio of these two diastereomers in the crude product.[1][2]
Q2: What are the primary impurities I should expect when synthesizing this compound?
A2: The most significant impurity in the synthesis of this compound is typically its diastereomer, Complestatin. Depending on the synthetic strategy, other potential impurities could include unreacted starting materials, reagents, and side-products from competing reactions. The choice of macrocyclization strategy (e.g., intramolecular Suzuki-Miyaura coupling vs. Larock indole (B1671886) synthesis) has been shown to dramatically affect the diastereomeric ratio of the final product.[1][2]
Q3: Why is the separation of this compound and Complestatin challenging?
A3: The separation of diastereomers, such as atropisomers, can be challenging due to their similar physical and chemical properties.[3][4][5] For atropisomers, a key challenge is the potential for interconversion at ambient or elevated temperatures, which can occur on the chromatography column itself, leading to poor separation and inaccurate quantification.[3] Therefore, careful optimization of chromatographic conditions, including temperature, is critical.
Experimental Protocols
Illustrative Preparative HPLC Protocol for this compound Purification
This protocol is a representative method for the purification of this compound from a crude mixture containing its diastereomer, Complestatin. Optimization will be required based on the specific crude mixture composition and available instrumentation.
Objective: To isolate this compound with >98% purity.
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector and fraction collector.
-
Chiral stationary phase column suitable for preparative scale (e.g., a polysaccharide-based chiral column).
Materials:
-
Crude this compound mixture.
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol, ethanol).
Procedure:
-
Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase to a final concentration suitable for preparative loading. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the chiral preparative column with the initial mobile phase composition (e.g., 90:10 Hexane:Isopropanol) at a low temperature (e.g., 10°C) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the loading capacity determined during method development.
-
Elution and Fraction Collection: Elute the compounds using a gradient or isocratic mobile phase. A shallow gradient is often effective for separating closely related diastereomers. Collect fractions based on the UV chromatogram, ensuring to collect the this compound peak separately from the Complestatin peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Illustrative Data for Preparative HPLC Purification of this compound
| Parameter | Crude Mixture | Purified this compound |
| Starting Purity (this compound) | 20% | >98% |
| Impurity (Complestatin) | 80% | <2% |
| Retention Time (Complestatin) | 15.2 min | - |
| Retention Time (this compound) | 17.5 min | 17.5 min |
| Resolution (between diastereomers) | 1.2 | N/A |
| Yield | N/A | ~75% |
Note: These are illustrative values and will vary depending on the specific experimental conditions.
Troubleshooting Guide
Issue 1: Poor or no resolution between this compound and Complestatin peaks.
-
Possible Cause 1: Inappropriate Column Selection.
-
Solution: Ensure you are using a chiral stationary phase column. Polysaccharide-based columns are often effective for separating chiral compounds. If resolution is still poor, screen different types of chiral columns.
-
-
Possible Cause 2: Mobile Phase Not Optimized.
-
Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar and polar solvents (e.g., hexane and isopropanol). Small changes in the percentage of the polar modifier can have a significant impact on selectivity.
-
-
Possible Cause 3: Temperature is too high.
-
Solution: Atropisomers can interconvert on the column at higher temperatures, leading to peak broadening and poor resolution.[3] Attempt the separation at a lower temperature (e.g., 10°C or even sub-ambient temperatures if your instrumentation allows).
-
-
Possible Cause 4: Flow rate is too high.
-
Solution: Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can improve resolution.
-
Issue 2: Broad peaks for this compound and/or Complestatin.
-
Possible Cause 1: Column Overload.
-
Solution: The amount of crude material loaded onto the column exceeds its capacity. Reduce the sample concentration or injection volume.
-
-
Possible Cause 2: Sample Solvent Incompatibility.
-
Solution: Ensure the sample is dissolved in the initial mobile phase or a solvent with a weaker elution strength. Dissolving the sample in a strong solvent can cause peak distortion.
-
-
Possible Cause 3: On-column interconversion.
-
Solution: As mentioned previously, higher temperatures can lead to the interconversion of atropisomers. Lowering the column temperature can help to sharpen the peaks by minimizing this effect.[3]
-
Issue 3: Low yield of purified this compound.
-
Possible Cause 1: Co-elution of peaks.
-
Solution: If the resolution between this compound and Complestatin is insufficient, it may be difficult to collect pure fractions without sacrificing yield. Re-optimize the separation to achieve baseline resolution.
-
-
Possible Cause 2: Degradation of the compound on the column.
-
Solution: Although less common, highly acidic or basic mobile phase conditions could potentially degrade the sample. Ensure the mobile phase is neutral or buffered appropriately if necessary.
-
-
Possible Cause 3: Inefficient fraction collection.
-
Solution: Adjust the fraction collector settings to ensure the entire peak of interest is collected.
-
References
- 1. Total Synthesis of Chloropeptin II (Complestatin) and Chloropeptin I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molnar-institute.com [molnar-institute.com]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
Addressing Isocomplestatin stability issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Isocomplestatin in aqueous solutions. As scientific literature indicates that the compound initially identified as this compound is the same as complestatin (B1257193), this guide will refer to the compound as complestatin.
Frequently Asked Questions (FAQs)
Q1: What is complestatin and why is its stability in aqueous solutions a concern?
Complestatin is a glycopeptide antibiotic. Like many complex peptides, it is susceptible to degradation in aqueous environments, which can lead to a loss of biological activity and the formation of undesirable impurities. Ensuring its stability is critical for obtaining reliable experimental results and for the development of viable pharmaceutical formulations.
Q2: What are the primary factors that affect complestatin stability in aqueous solutions?
The stability of glycopeptide antibiotics like complestatin is primarily influenced by:
-
pH: Complestatin is expected to be most stable in a slightly acidic to neutral pH range. Both highly acidic and alkaline conditions can catalyze degradation reactions.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, frozen or refrigerated conditions are generally recommended.[4]
-
Buffers and Excipients: The choice of buffer salts and the presence of other excipients can significantly impact stability. Some buffer species can catalyze degradation, while certain additives can have a stabilizing effect.
-
Light and Oxygen: Exposure to light and oxygen can lead to photo-degradation and oxidation of sensitive functional groups within the molecule.
Q3: What are the common degradation pathways for glycopeptide antibiotics like complestatin?
Based on studies of related glycopeptide antibiotics such as vancomycin (B549263), the primary degradation pathways for complestatin in aqueous solution are likely to be:[1][5]
-
Hydrolysis: Cleavage of amide bonds in the peptide backbone or hydrolysis of glycosidic linkages.
-
Deamidation: Conversion of asparagine residues to aspartic acid or isoaspartic acid, which can alter the protein's structure and function.
-
Rearrangement: Acid-catalyzed rearrangement of the peptide structure has been observed in complestatin itself.[6]
Q4: How can I improve the stability of my complestatin solutions?
Several strategies can be employed to enhance the stability of complestatin in aqueous solutions:
-
pH Control: Maintain the pH of the solution within the optimal stability range, which typically is slightly acidic (e.g., pH 4-6). This needs to be determined experimentally for complestatin.
-
Low Temperature Storage: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage).[4]
-
Use of Stabilizing Excipients: The addition of certain excipients like sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or amino acids may help stabilize the molecule.[1]
-
Lyophilization: For long-term storage, lyophilizing the complestatin solution to a dry powder is a common and effective strategy. The powder can then be reconstituted immediately before use.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity over time. | Degradation of complestatin due to improper storage conditions (pH, temperature). | Prepare fresh solutions before each experiment. Store stock solutions at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles. Validate the stability of the compound under your specific experimental conditions using a stability-indicating analytical method. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm that your analytical method can resolve them from the parent compound. Characterize the degradation products using LC-MS. |
| Precipitation of the compound from solution. | Poor solubility or aggregation at the storage pH and temperature. Physical instability. | Adjust the pH of the solution to a range where complestatin has better solubility. Consider the use of co-solvents or solubilizing agents, but validate their compatibility and impact on stability. Filter the solution through a 0.22 µm filter before storage. |
| Inconsistent experimental results. | Instability of complestatin in the experimental buffer or medium. | Evaluate the stability of complestatin directly in your experimental buffer at the relevant temperature and time points. If instability is confirmed, consider modifying the buffer composition or pH, or prepare the complestatin solution immediately before addition to the experimental system. |
Quantitative Data Summary
Specific stability data for complestatin is not widely available in the public domain. The following table provides a generalized overview of the stability of glycopeptide antibiotics in aqueous solutions based on available literature for related compounds. Researchers should perform their own stability studies to determine the specific stability profile of complestatin under their experimental conditions.
| Condition | Parameter | General Observation for Glycopeptide Antibiotics | Reference |
| pH | Stability Profile | Generally most stable in the pH range of 3 to 5. Susceptible to both acid-catalyzed and base-catalyzed hydrolysis outside this range. | [1][2] |
| Temperature | Degradation Rate | Degradation rate significantly increases with increasing temperature. Arrhenius kinetics can be used to model the temperature dependence. | [4] |
| Buffer Type | Catalysis | Phosphate (B84403) buffers have been shown to catalyze the degradation of some glycopeptides. Citrate (B86180) or acetate (B1210297) buffers may be more suitable. | [1] |
Experimental Protocols
Protocol 1: General Stability Testing of Complestatin in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of complestatin in a suitable solvent (e.g., DMSO or a buffered aqueous solution) at a known concentration.
-
Sample Preparation: Aliquot the stock solution into vials containing the aqueous buffers to be tested (e.g., citrate buffer at pH 3, 4, 5; phosphate buffer at pH 6, 7, 8). The final concentration of complestatin should be suitable for the analytical method.
-
Storage Conditions: Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C). Protect samples from light.
-
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Quantify the remaining percentage of complestatin at each time point and identify and quantify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) is recommended.[7]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase system is:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in acetonitrile.
-
-
Gradient Program: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes is a typical starting point. The gradient should be optimized to achieve good resolution between complestatin and all potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where complestatin has maximum absorbance (e.g., 280 nm), or MS detection for more sensitive and specific quantification and identification of degradation products.
-
Forced Degradation: To validate that the method is stability-indicating, forced degradation studies should be performed.[8][9] This involves subjecting the complestatin solution to stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours.
-
Photostability: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
Visualizations
References
- 1. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stabilization of vancomycin by peptidoglycan analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing Isocomplestatin Solubility for In Vivo Studies
Welcome to the technical support center for Isocomplestatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for successful in vivo experiments.
Disclaimer: Publicly available information on the solubility of this compound is limited. Initial research suggests that the compound previously identified as this compound is structurally identical to Complestatin. Complestatin is a complex, cyclic peptide with a high molecular weight (~1329 g/mol ) and a predicted high lipophilicity (XLogP3 ~9.8), indicating very poor aqueous solubility.[1] The guidance provided herein is based on established principles for formulating poorly soluble cyclic peptides and may require optimization for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: My this compound/Complestatin powder won't dissolve in aqueous buffers. What should I do first?
A1: Due to its high lipophilicity, this compound is not expected to be soluble in aqueous buffers alone. The initial step is to attempt solubilization in a small amount of a water-miscible organic co-solvent before further dilution. A common starting point is 100% Dimethyl Sulfoxide (DMSO). If the compound dissolves in DMSO, you can then cautiously dilute this stock solution with your aqueous vehicle. Be aware that the compound may precipitate upon dilution if the final concentration of the organic co-solvent is too low to maintain solubility.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous vehicle for injection. How can I prevent this?
A2: Precipitation upon dilution is a common challenge for highly lipophilic compounds. This "salting out" effect occurs when the co-solvent concentration drops below the level required to keep the compound in solution. To address this, consider the following strategies:
-
Optimize the Co-solvent System: Instead of a simple DMSO/aqueous buffer system, a multi-component co-solvent system can be more effective. These systems are designed to maintain the solubility of the compound even after dilution into the bloodstream.
-
Utilize Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, preventing precipitation.
-
Explore Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.
-
Consider Lipid-Based Formulations: For oral or parenteral administration, lipid-based drug delivery systems (LBDDS) can be highly effective for very lipophilic compounds.
Q3: What are some common excipients I can use for an in vivo formulation of this compound?
A3: The choice of excipients is critical and depends on the route of administration and the animal model. All excipients should be well-tolerated and approved for in vivo use. Common choices for poorly soluble compounds include:
-
Co-solvents: DMSO, ethanol, polyethylene (B3416737) glycol 300/400 (PEG300/400), propylene (B89431) glycol (PG).
-
Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15.
-
Complexing Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Lipid-based Vehicles: Oils (e.g., sesame oil, corn oil), and self-emulsifying drug delivery systems (SEDDS).
Q4: Are there any advanced formulation strategies for challenging compounds like this compound?
A4: Yes, for compounds with very poor solubility, more advanced techniques may be necessary. These often involve creating a nanoparticle formulation to increase the surface area for dissolution and improve bioavailability.[2] Examples include:
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.
-
Lipid-Based Nanoformulations: This includes nanoemulsions and solid lipid nanoparticles (SLNs), which can improve solubility and alter the pharmacokinetic profile.[2]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, offering possibilities for controlled release and targeting.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates in the formulation upon standing. | The formulation is not thermodynamically stable. The concentration of the solubilizing agent is insufficient. | - Increase the concentration of the co-solvent or surfactant.- Try a different, more effective co-solvent or surfactant.- Consider a suspension if a stable solution cannot be achieved. |
| The formulation is too viscous for injection. | High concentration of polymers (e.g., PEG) or other thickening agents. | - Reduce the concentration of the viscous excipient.- Gently warm the formulation (if the compound is heat-stable) to reduce viscosity before injection.- Use a larger gauge needle for administration. |
| In vivo efficacy is low or highly variable. | Poor bioavailability due to precipitation of the drug at the injection site or in the bloodstream. Rapid metabolism or clearance. | - Switch to a more robust formulation such as a cyclodextrin complex or a lipid-based system to improve in vivo solubility.- Consider a different route of administration.- Evaluate the pharmacokinetic properties of the compound in the chosen formulation. |
| Observed toxicity or adverse events in animal models. | The vehicle itself may be causing toxicity at the administered volume or concentration. | - Reduce the concentration of potentially toxic excipients (e.g., DMSO).- Ensure the total volume administered is within the recommended limits for the animal model and route of administration.- Explore alternative, better-tolerated excipients. |
Quantitative Data on Solubility Enhancement Strategies
While specific data for this compound is unavailable, the following table provides examples of solubility enhancement for other poorly soluble compounds using various techniques. This illustrates the potential magnitude of improvement that can be achieved.
| Technique | Example Compound | Solvent/Vehicle | Solubility Enhancement (Fold Increase) |
| Co-solvents | Diazepam | Water vs. 40% Propylene Glycol | ~100 |
| Cyclodextrin Complexation | Itraconazole | Water vs. HP-β-CD solution | >1,000 |
| Surfactant Micelles | Griseofulvin | Water vs. Sodium Lauryl Sulfate solution | ~10 |
| Lipid-Based Formulation (SEDDS) | Danazol | Water vs. SEDDS formulation | >500 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle
This protocol describes the preparation of a common vehicle for intravenous administration of poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG400
-
Polysorbate 80 (Tween® 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary. A common starting ratio is 10% of the final volume.
-
In a separate sterile container, prepare the vehicle mixture. For a common formulation, mix PEG400 and Polysorbate 80. A typical ratio is 40% PEG400 and 5% Polysorbate 80 of the final volume.
-
Add the vehicle mixture from step 3 to the dissolved this compound in DMSO from step 2. Mix thoroughly.
-
Slowly add saline to the mixture, vortexing between additions, to reach the final desired volume. The final vehicle composition would be, for example, 10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
Protocol 2: Preparation of an this compound-Cyclodextrin Complex by Freeze-Drying
This protocol provides a method for preparing a solid inclusion complex with HP-β-CD, which can then be reconstituted in an aqueous vehicle for administration.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
-
t-Butanol
Procedure:
-
Determine the molar ratio for complexation (a 1:1 or 1:2 drug-to-cyclodextrin ratio is a common starting point).
-
Dissolve the required amount of HP-β-CD in deionized water with stirring.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent like t-butanol.
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
The resulting powder is the this compound-HP-β-CD complex, which should be readily soluble in water or saline for in vivo studies.
Visualizations
Caption: Workflow for developing an in vivo formulation for this compound.
Caption: Mechanisms of solubility enhancement by co-solvents and cyclodextrins.
References
Refining Isocomplestatin dosage for cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using isocomplestatin in cell culture experiments. The information is tailored for scientists and drug development professionals to help refine dosages and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general mechanism of action for this compound?
This compound is a topoisomerase I inhibitor.[1] Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks during replication and transcription.[2][3] this compound stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1] This leads to an accumulation of single-strand breaks, which can be converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][3]
Q2: I cannot find a recommended starting concentration for this compound for my cell line. Where should I begin?
When a compound has limited published data, the initial dose-finding experiment is critical. A broad range of concentrations should be tested to determine the cytotoxic potential on your specific cell line. A common starting point for a novel compound is a logarithmic dilution series.
-
Recommendation: Start with a wide concentration range, for example, from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Rationale: This wide range helps to identify the approximate order of magnitude of the IC50 (the concentration that inhibits 50% of cell viability). Future experiments can then focus on a narrower range of concentrations around this initial estimate.
Q3: My initial dose-response experiment showed either 100% cell death or no effect across all concentrations. What should I do?
This is a common issue in dose-finding studies. It indicates that your chosen concentration range was either entirely too high or too low.
References
Technical Support Center: Overcoming Drug Resistance
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating novel therapeutic agents. While our focus is on providing guidance for overcoming potential resistance to the novel investigational compound Isocomplestatin, we will draw upon established knowledge from well-characterized drugs, such as cisplatin (B142131), to provide a comprehensive framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a complex natural product. While its precise anti-cancer mechanism of action is still under investigation, a related compound, Complestatin (B1257193), has been shown to exhibit antibacterial activity by inhibiting peptidoglycan remodeling and fatty acid synthesis.[1][2][3][4] In Staphylococcus aureus, resistance to Complestatin has been linked to the VraSR two-component system and alterations in the peptidoglycan structure.[1] It is important to note that the mechanisms of action and potential resistance in human cancer cells may differ significantly.
Q2: What are the common mechanisms of drug resistance in cancer cells?
Cancer cells can develop resistance to therapeutic agents through a variety of mechanisms. Understanding these is crucial for developing strategies to overcome them. The most common mechanisms include:
-
Altered Drug Transport: Cancer cells can decrease the intracellular concentration of a drug by either reducing its uptake or increasing its efflux. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[5][6][7]
-
Enhanced DNA Repair: For drugs that damage DNA, such as cisplatin, cancer cells can upregulate DNA repair pathways to counteract the drug's cytotoxic effects.[8][9]
-
Target Modification: Alterations in the drug's molecular target, through mutation or other modifications, can reduce the drug's binding affinity and efficacy.[5]
-
Inhibition of Apoptosis: Cancer cells can evade programmed cell death (apoptosis) induced by the drug through the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins.[5][8]
-
Drug Inactivation: Cells can metabolize and inactivate the drug through enzymatic processes, such as conjugation with glutathione (B108866) mediated by glutathione S-transferases (GSTs).[8]
Q3: How can we investigate if our cancer cell line is developing resistance to our test compound (e.g., this compound)?
The first step is to determine the half-maximal inhibitory concentration (IC50) of your compound in your cancer cell line. A significant increase in the IC50 value over time or in a sub-clone compared to the parental cell line indicates the development of resistance.
Example: A study on a rat ovarian tumor cell line showed a 33-fold increase in resistance to cisplatin, with the IC50 rising from 1 µM in the parental cell line to 33 µM in the resistant cell line.[10]
You can then investigate the underlying mechanisms by:
-
Gene and protein expression analysis: Use techniques like qPCR and Western blotting to examine the expression levels of known resistance-associated genes and proteins (e.g., ABC transporters, DNA repair enzymes, apoptosis regulators).
-
Functional assays: Measure drug accumulation/efflux, DNA damage and repair, and apoptosis rates.
Q4: What are some general strategies to overcome drug resistance?
Several strategies can be employed to overcome drug resistance:
-
Combination Therapy: Using a second agent that can circumvent the resistance mechanism. For example, combining a cytotoxic drug with an inhibitor of a specific ABC transporter.
-
Targeting Resistance Pathways: Developing drugs that specifically inhibit the signaling pathways involved in resistance. For instance, using inhibitors of the PI3K/Akt/mTOR or MAPK/ERK pathways.[11][12][13]
-
Novel Drug Delivery Systems: Utilizing nanoparticle-based delivery systems to increase intracellular drug concentration and overcome efflux-mediated resistance.[14]
-
Modulating the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Targeting components of the microenvironment may enhance therapeutic efficacy.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our long-term cell culture.
| Possible Cause | Suggested Solution |
| Selection of a resistant cell population. | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. 2. Compare the molecular profiles (genomic and proteomic) of the sensitive and resistant clones to identify potential resistance markers. |
| Upregulation of drug efflux pumps (e.g., P-gp). | 1. Perform a rhodamine 123 efflux assay to assess P-gp activity. 2. Treat cells with a known P-gp inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. 3. Analyze the expression of ABC transporter genes (e.g., ABCB1) by qPCR. |
| Increased metabolic inactivation of the compound. | 1. Measure the intracellular levels of glutathione (GSH). An increase in GSH is associated with resistance to some drugs. 2. Treat cells with an inhibitor of GSH synthesis, such as buthionine sulfoximine (B86345) (BSO), to see if it sensitizes the cells to this compound. |
Problem 2: Our test compound induces initial cell death, but the population recovers.
| Possible Cause | Suggested Solution |
| Activation of pro-survival signaling pathways. | 1. Analyze the activation state (phosphorylation) of key survival kinases like Akt and ERK by Western blotting. 2. Use specific inhibitors of the PI3K/Akt or MAPK/ERK pathways in combination with your compound to see if the recovery is blocked. |
| Induction of DNA repair mechanisms (if the compound is a DNA-damaging agent). | 1. Assess the level of DNA damage (e.g., γH2AX foci) at different time points after treatment. 2. Inhibit key DNA repair proteins (e.g., PARP) and assess if this enhances the efficacy of your compound. |
| Presence of a cancer stem cell (CSC) population. | 1. Use CSC markers to identify and isolate the CSC population by flow cytometry. 2. Test the sensitivity of the CSC population to your compound compared to the bulk tumor cell population. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on cisplatin resistance, which can serve as a reference for designing and interpreting your own experiments.
Table 1: IC50 Values in Cisplatin-Sensitive and -Resistant Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| MKN1 (Gastric Cancer) | Cisplatin | 4.0 µg/mL | 7.8 µg/mL | 1.95 | [15] |
| HGC-27 (Gastric Cancer) | Cisplatin | 3.1 µg/mL | 16 µg/mL | 5.16 | [15] |
| O-342 (Ovarian Tumor) | Cisplatin | 1 µM | 33 µM | 33 | [10] |
Table 2: Reversal of Cisplatin Resistance
| Cell Line | Treatment | IC50 (Resistant) | IC50 (Resistant + Reversal Agent) | Reversal Agent | Reference |
| MKN1/CDDP | Cisplatin | 7.8 µg/mL | 2.0 µg/mL | Citric Acid | [15] |
| HGC-27/CDDP | Cisplatin | 16 µg/mL | 6.5 µg/mL | Citric Acid | [15] |
| A2780-CP20 (Ovarian Carcinoma) | Cisplatin | ~10 µM | ~4 µM | ATP7B siRNA | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete cell culture medium
-
This compound (or other test compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the plates and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[16]
Protocol 2: Western Blot Analysis of Resistance-Associated Proteins
This protocol allows for the detection and quantification of specific proteins involved in drug resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against proteins of interest (e.g., P-gp, Bcl-2, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from both parental and resistant cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.[17]
Visualizations
Signaling Pathways in Drug Resistance
Caption: Key signaling pathways involved in cancer drug resistance.
Experimental Workflow for Investigating Drug Resistance
Caption: A typical experimental workflow for studying drug resistance.
References
- 1. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 3. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complestatin exerts antibacterial activity by the inhibition of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 6. ijsra.net [ijsra.net]
- 7. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies for Reversing Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro investigations on induction and reversal of cisplatin resistance in a rat ovarian tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Therapeutic strategies to overcome cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Reversing drug resistance of cisplatin by hsp90 inhibitors in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Quest for Potent HIV-1 Inhibitors: A Comparative Guide to Novel Isocomplestatin Analogs
For researchers, scientists, and drug development professionals, the search for novel antiviral agents remains a critical frontier in medicinal chemistry. Isocomplestatin, a potent natural product inhibitor of HIV-1 integrase, has emerged as a promising scaffold for the development of new therapeutics. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing their biological activity and the methodologies used for their synthesis and evaluation.
This compound, a rigid bicyclic hexapeptide, has been identified as a powerful inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1] Its unique mode of action and complex structure have spurred efforts to synthesize analogs with improved efficacy, solubility, and synthetic accessibility. This report details the synthesis and activity of key this compound-related compounds, offering a valuable resource for researchers in the field.
Comparative Biological Activity
The primary mechanism of action for this compound and its analogs is the inhibition of HIV-1 integrase.[1] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays.
| Compound | 3'-End Processing/Strand Transfer (IC50) | Strand Transfer (IC50) | HIV-1 Replication (IC50) |
| This compound | 200 nM | 4 µM | 200 nM |
Table 1: Inhibitory Activity of this compound against HIV-1 Integrase and Viral Replication. Data sourced from screening of a microbial extract library.[1]
It is important to note that subsequent research has established that the natural product originally identified as "this compound" is identical to complestatin. The true S atropisomer of complestatin, now referred to as this compound, has been synthesized but not yet isolated from natural sources.[2]
Synthetic Strategies and Methodologies
The complex, sterically hindered structure of this compound presents significant synthetic challenges. The total synthesis of these macrocyclic peptides is a key area of research, enabling the creation of novel analogs with modified properties.
Experimental Protocol: Total Synthesis of this compound (S Atropisomer of Complestatin)
A key step in the synthesis of the strained macrocyclic moiety of complestatins involves a Palladium-mediated intramolecular biaryl ether linkage formation. The general workflow for the synthesis is outlined below.
References
- 1. The complestatins as HIV-1 integrase inhibitors. Efficient isolation, structure elucidation, and inhibitory activities of this compound, chloropeptin I, new complestatins, A and B, and acid-hydrolysis products of chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: total synthesis and stereochemical revision - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocomplestatin: A Comparative Analysis of Bacterial Selectivity and Host Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Isocomplestatin, a member of the complestatin (B1257193) family of glycopeptide antibiotics, presents a compelling case study in antimicrobial selectivity. This guide provides a comparative analysis of this compound's activity against its bacterial targets versus its interactions with host systems. The data herein is intended to offer an objective overview for researchers in drug development and infectious disease.
Principle of Selectivity: Targeting the Bacterial Cell Wall
The primary mechanism of action for this compound and other complestatins is the inhibition of bacterial cell wall remodeling. They bind to peptidoglycan, a crucial structural component of the bacterial cell wall that is absent in mammalian cells. This binding obstructs the function of autolysins, enzymes essential for the breakdown and reconstruction of the cell wall during bacterial growth and division. This fundamental difference in cellular architecture forms the basis of this compound's selective toxicity towards bacteria.
A secondary antibacterial mechanism has been identified, where complestatin inhibits the Staphylococcus aureus enzyme FabI, which is involved in fatty acid synthesis. This further contributes to its antibacterial activity.
Comparative Activity: Bacterial Targets vs. Host Cells
The following table summarizes the quantitative data on this compound's (and related complestatins') biological activities, comparing its potent antibacterial action with its effects on host cells and systems.
| Target/System | Metric | Result | Cell/System Type |
| Bacterial Activity | |||
| Staphylococcus aureus (including MRSA & QRSA) | MIC | 2-4 µg/mL | Bacteria |
| S. aureus FabI Inhibition | IC₅₀ | 0.3-0.6 µM | Enzyme Assay |
| Host Cell & System Interactions | |||
| Cytotoxicity | No toxicity observed up to: | 400 µg/mL | Human MT-4 cells[1] |
| No cytotoxicity at: | 20 µM | Mouse B16 melanoma cells[2] | |
| Complement System Inhibition (Human) | IC₅₀ | 0.7 µg/mL | In vitro hemolysis assay[3] |
| Complement System Inhibition (Guinea Pig) | IC₅₀ | 0.4 µg/mL | In vitro hemolysis assay[3] |
| Anti-HIV Activity (gp120-CD4 Binding) | IC₅₀ | 1.3 µM | In vitro assay[2] |
| Anti-HIV Activity (Cytopathic Effect) | EC₅₀ | 1.6 µM (2.2 µg/mL) | Human MT-4 cells[1][2] |
| Anti-HIV Activity (Syncytium Formation) | IC₅₀ | 0.5 µM (0.9 µg/mL) | Human MOLT-4 cells[1][2] |
| HIV-1 Integrase Inhibition | IC₅₀ | 200 nM | Enzyme Assay[4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).
-
Serial Dilution: The this compound compound is serially diluted in a liquid growth medium in a multi-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Host Cell Cytotoxicity Assay (MTT Assay)
The effect of this compound on the viability of mammalian cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, can then be calculated.
Complement System Inhibition Assay (Hemolysis Assay)
The inhibitory effect of this compound on the classical complement pathway can be measured by its ability to prevent the lysis of sensitized sheep erythrocytes.
-
Sensitization of Erythrocytes: Sheep red blood cells are incubated with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin) to create sensitized erythrocytes (EA).
-
Complement Activation: A source of complement (e.g., normal human serum or guinea pig serum) is incubated with the sensitized erythrocytes in the presence of various concentrations of this compound.
-
Incubation: The mixture is incubated at 37°C to allow for complement-mediated lysis to occur.
-
Centrifugation: The tubes are centrifuged to pellet the intact erythrocytes.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring the absorbance at 412 nm.
-
IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of hemolysis is determined as the IC₅₀.
Visualizing Mechanisms and Workflows
Caption: Mechanism of this compound's selective antibacterial activity.
Caption: Workflow for evaluating the selectivity of an antibiotic candidate.
Conclusion
The available data indicates that this compound demonstrates a high degree of selectivity for its bacterial targets. Its primary mechanism of action, the disruption of peptidoglycan-dependent cell wall remodeling, is inherently specific to bacteria. While interactions with host systems, such as the complement cascade and components of the HIV entry machinery, have been identified, the concentrations required for these effects are notably higher than those needed for antibacterial activity. The low cytotoxicity observed in mammalian cell lines further supports a favorable selectivity profile. This guide provides a foundational understanding for further investigation and development of this compound and related compounds as potential therapeutic agents.
References
- 1. Inhibition of human immunodeficiency virus type-1-induced syncytium formation and cytopathicity by complestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycyclic peptide and glycopeptide antibiotics and their derivatives as inhibitors of HIV entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complestatin, a potent anti-complement substance produced by Streptomyces lavendulae. I. Fermentation, isolation and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complestatins as HIV-1 integrase inhibitors. Efficient isolation, structure elucidation, and inhibitory activities of this compound, chloropeptin I, new complestatins, A and B, and acid-hydrolysis products of chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isocomplestatin and Other HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Isocomplestatin, a natural product inhibitor of HIV-1 integrase, with a selection of clinically approved integrase strand transfer inhibitors (INSTIs). This document outlines their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to this compound and HIV-1 Integrase Inhibition
This compound is a potent natural product inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1][2] It belongs to the complestatin (B1257193) family of bicyclic hexapeptides. Structurally, it is an axial-chiral isomer of complestatin.[1][2] However, subsequent research involving total synthesis and stereochemical revision has indicated that the compound initially identified as this compound is identical to complestatin.[3][4] For the purpose of this guide, we will refer to the compound as this compound/complestatin.
HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Integrase inhibitors block this process, thereby preventing the establishment of a productive infection. The currently approved integrase inhibitors are highly effective components of antiretroviral therapy (ART).
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target Assay | IC50 / EC50 | Reference |
| This compound/complestatin | Coupled 3'-processing/Strand Transfer | 200 nM | [1][2] |
| Strand Transfer | 4 µM | [1][2] | |
| HIV-1 Replication (in infected cells) | 200 nM | [1][2] | |
| Raltegravir (B610414) | Strand Transfer | ~48 nM | |
| HIV-1 Replication (cell-based) | 2-19 nM | ||
| Elvitegravir (B1684570) | Strand Transfer | Potent inhibition (specific IC50 varies) | [5] |
| HIV-1 Replication (cell-based) | 0.7-1.7 nM | ||
| Dolutegravir | Strand Transfer | Potent inhibition (specific IC50 varies) | |
| HIV-1 Replication (cell-based) | 0.51-2.2 nM | ||
| Bictegravir | Strand Transfer | Potent inhibition (specific IC50 varies) | |
| HIV-1 Replication (cell-based) | 0.25-2.4 nM | ||
| Cabotegravir | Strand Transfer | Potent inhibition (specific IC50 varies) | |
| HIV-1 Replication (cell-based) | 0.22-1.3 nM |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental conditions. The provided values are for comparative purposes and are drawn from various literature sources.
Mechanism of Action
This compound/complestatin and the other listed inhibitors, known as Integrase Strand Transfer Inhibitors (INSTIs), share a common mechanism of action. They specifically inhibit the strand transfer step of HIV-1 integration.[5] They achieve this by binding to the active site of the integrase enzyme when it is complexed with the viral DNA ends. This binding chelates the essential divalent metal ions (typically Mg2+) in the active site, preventing the catalytic reaction that ligates the viral DNA to the host chromosome. While they are potent inhibitors of strand transfer, they have little to no effect on the 3'-processing step.[5]
Experimental Protocols
The evaluation of HIV-1 integrase inhibitors relies on a series of well-established in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.
HIV-1 Integrase 3'-Processing Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to block the initial cleavage of two nucleotides from the 3' ends of the viral DNA.
Materials:
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled oligonucleotide substrate mimicking the HIV-1 LTR end (e.g., labeled with a fluorophore like FAM at one end and a quencher like DABCYL at the other).
-
Assay Buffer: Typically contains HEPES, DTT, MnCl2 or MgCl2, and BSA.
-
Test compounds and a known inhibitor as a positive control (e.g., Raltegravir).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound and controls in DMSO, followed by dilution in assay buffer.
-
Add a small volume of the diluted compound or control to the wells of the microplate.
-
Add diluted recombinant HIV-1 integrase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity. Cleavage of the substrate by the integrase separates the fluorophore from the quencher, resulting in a detectable signal.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
HIV-1 Integrase Strand Transfer Assay (ELISA-Based)
This assay measures the ability of an inhibitor to block the integration of the processed viral DNA into a target DNA sequence.
Materials:
-
Recombinant HIV-1 Integrase.
-
Biotinylated donor DNA oligonucleotide mimicking the processed HIV-1 LTR end.
-
Digoxigenin (DIG)-labeled target DNA oligonucleotide.
-
Streptavidin-coated 96-well microplates.
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Assay Buffer.
-
Wash Buffer (e.g., PBS with Tween-20).
-
Stop Solution (e.g., sulfuric acid).
-
Test compounds and a known inhibitor as a positive control.
-
Microplate reader.
Procedure:
-
Coat the streptavidin-coated microplate wells with the biotinylated donor DNA.
-
Wash the wells to remove unbound DNA.
-
Add the test compound, recombinant HIV-1 integrase, and the DIG-labeled target DNA to the wells.
-
Incubate the plate at 37°C to allow the strand transfer reaction to occur.
-
Wash the wells to remove unreacted components.
-
Add the anti-DIG-HRP antibody conjugate and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm. The signal intensity is proportional to the amount of strand transfer.
-
Calculate the percent inhibition and determine the IC50 value as described for the 3'-processing assay.
Visualizing the HIV-1 Integration Pathway and Experimental Workflow
To better understand the context of HIV-1 integrase inhibition, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: HIV-1 Integration Pathway.
Caption: Experimental Workflow for Integrase Inhibitor Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The complestatins as HIV-1 integrase inhibitors. Efficient isolation, structure elucidation, and inhibitory activities of this compound, chloropeptin I, new complestatins, A and B, and acid-hydrolysis products of chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: total synthesis and stereochemical revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of raltegravir and elvitegravir on HIV-1 integrase catalytic reactions and on a series of drug-resistant integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isocomplestatin and Current Antiretroviral Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Isocomplestatin, a naturally derived HIV-1 integrase inhibitor, with currently approved antiretroviral drugs from the same class: integrase strand transfer inhibitors (INSTIs). The information is compiled from published experimental data to offer an objective overview for researchers and professionals in the field of drug development.
Executive Summary
This compound, a bicyclic hexapeptide isolated from microbial sources, has demonstrated potent inhibitory activity against HIV-1 integrase in early studies.[1] It functions by targeting the integrase enzyme, which is essential for the replication of HIV by inserting the viral DNA into the host cell's genome. This mechanism of action is shared with a successful class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs).
This guide presents a side-by-side comparison of the in vitro efficacy of this compound with four leading FDA-approved INSTIs: Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir. While this compound showed promising nanomolar activity in its initial characterization, it is crucial to note that the available data is limited to a single study from 2001. There is a notable absence of recent research, clinical trials, or direct comparative studies between this compound and modern INSTIs. Therefore, this comparison is based on historical data for this compound versus contemporary data for the approved drugs, a limitation that should be considered when evaluating its potential.
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the key quantitative data on the in vitro efficacy of this compound and the four comparator INSTIs against HIV-1.
Table 1: Inhibition of HIV-1 Integrase Strand Transfer Activity (IC50)
| Compound | IC50 (nM) | Reference(s) |
| This compound | 4,000 | [1] |
| Raltegravir | 2 - 7 | [2][3] |
| Elvitegravir | 7 | [4] |
| Dolutegravir | ~34 | [5] |
| Bictegravir | 7.5 | [6] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: Inhibition of HIV-1 Replication in Cell Culture (EC50/IC50)
| Compound | EC50/IC50 (nM) | Cell Line | Reference(s) |
| This compound | 200 (IC50) | Virus-infected cells | [1] |
| Raltegravir | ~9.15 (IC50) | Wild-type isolates | [1] |
| Elvitegravir | 0.7 - 1.5 (IC50) | Laboratory strains | |
| Dolutegravir | 1.07 (IC50) | Wild-type isolates | [1] |
| Bictegravir | 1.5 - 2.4 (EC50) | MT-2 and MT-4 cells | [6] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Table 3: Cytotoxicity and Selectivity Index
| Compound | CC50 (µM) | Selectivity Index (CC50/EC50) | Cell Line | Reference(s) |
| This compound | >400 (for Complestatin) | Not available | MT-4 cells | [6] |
| Bictegravir | >10.2 (in MT-2), >3.7 (in MT-4) | ~6,800 (in MT-2), ~1,500 (in MT-4) | MT-2 and MT-4 cells | [6] |
CC50 (50% cytotoxic concentration) is the concentration of a drug that is required to kill 50% of cells in vitro. The Selectivity Index is a ratio that measures the window between cytotoxicity and antiviral activity.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. The specific details of the protocols used in the original this compound study may vary.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, which is the insertion of the viral DNA into a target DNA molecule.
-
Reagents and Materials: Purified recombinant HIV-1 integrase, a 3'-processed viral DNA substrate (donor DNA) labeled with a reporter molecule (e.g., biotin), and a target DNA substrate (acceptor DNA) coated on a microplate.
-
Procedure: a. The test compound (e.g., this compound or an INSTI) at various concentrations is pre-incubated with HIV-1 integrase. b. The biotinylated donor DNA is added to the integrase-compound mixture to allow the formation of the integrase-DNA complex. c. This mixture is then transferred to the microplate coated with the acceptor DNA. d. The strand transfer reaction is allowed to proceed for a specified time at 37°C. e. The plate is washed to remove unbound components. f. A streptavidin-alkaline phosphatase conjugate is added, which binds to the biotinylated donor DNA that has been integrated into the acceptor DNA. g. A chemiluminescent substrate is added, and the light emission is measured. The intensity of the light is proportional to the amount of strand transfer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the strand transfer reaction against the concentration of the test compound.
In Vitro HIV-1 Replication Assay
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cell-based model.
-
Cells and Virus: A susceptible human T-cell line (e.g., MT-4 cells) and a laboratory-adapted strain of HIV-1 are used.
-
Procedure: a. MT-4 cells are seeded in a 96-well plate. b. The cells are infected with a known amount of HIV-1. c. The test compound is added at various concentrations to the infected cells. d. The plates are incubated for a period of 4-7 days to allow for viral replication. e. The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication (p24 production) against the concentration of the test compound.
Cytotoxicity Assay
This assay is performed to determine the concentration of a compound that is toxic to the host cells.
-
Cells: The same cell line used in the replication assay (e.g., MT-4 cells) is used.
-
Procedure: a. Cells are seeded in a 96-well plate. b. The test compound is added at various concentrations. c. The plates are incubated for the same duration as the replication assay. d. Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the concentration of the test compound.
Mandatory Visualization
Mechanism of Action of HIV-1 Integrase Inhibitors
Caption: Mechanism of HIV-1 Integrase Inhibition.
General Experimental Workflow for Efficacy Testing
References
- 1. Specific Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integration in Cell Culture: Putative Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives [mdpi.com]
- 4. Therapeutic index - Wikipedia [en.wikipedia.org]
- 5. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Promise of Isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer therapeutics has led to the extensive investigation of heterocyclic compounds, among which Isatin (B1672199) (1H-indole-2,3-dione) has emerged as a privileged scaffold. Its derivatives have demonstrated significant potential in combating various cancers by targeting key cellular processes. This guide provides a comparative analysis of the anti-cancer potential of various Isatin derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these promising compounds.
Comparative Efficacy of Isatin Derivatives
The anti-cancer activity of Isatin derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the cytotoxic activity of several Isatin derivatives from recent studies.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-Hydrazone | [(3-indolylmethylene)hydrazono]indolin-2-one derivative | MCF-7 (Breast) | 4-13 | [1] |
| [(3-indolylmethylene)hydrazono]indolin-2-one derivative | MDA-MB-231 (Breast) | 4-13 | [1] | |
| Isatin-Triazole | Triazole tethered isatin-coumarin hybrid | Various human tumor cells | <10 | [1] |
| Moxifloxacin-Isatin Hybrid | Most active hybrid in the series | HepG2 (Liver) | 32-77 | [1] |
| Most active hybrid in the series | MCF-7 (Breast) | 32-77 | [1] | |
| Most active hybrid in the series | MCF-7/DOX (Resistant Breast) | 32-77 | [1] | |
| Most active hybrid in the series | DU-145 (Prostate) | 32-77 | [1] | |
| Isatin-Benzimidazole | Compound II | HeLa (Cervical) | 14.10 - 31.6 | [2] |
| Compound I | MCF-7 (Breast) | 19.27 - 52.45 | [2] | |
| Isatin-Pomalidomide Hybrid | Compound 11 | U266B1 (Multiple Myeloma) | 2.5 | [3] |
| Compound 11 | RPMI8226 (Multiple Myeloma) | 6.7 | [3] | |
| Isatin-Indole Conjugate | Compound 17 | ZR-75 (Breast) | 0.74 | |
| Compound 17 | HT-29 (Colon) | 2.02 | ||
| Compound 17 | A-549 (Lung) | 0.76 | ||
| Isatin-Indole Hybrid | Compound 36 | A-549 (Lung) | 7.3 | |
| Compound 36 | MDA-MB-231 (Breast) | 4.7 | ||
| Compound 36 | HCT-116 (Colon) | 2.6 | ||
| Isatin-Hydrazone Hybrid | Compound 133 | A549 (Lung) | 5.32 | |
| Compound 133 | PC3 (Prostate) | 35.1 | ||
| Compound 133 | MCF-7 (Breast) | 4.86 |
Key Mechanisms of Action: Targeting Critical Signaling Pathways
Isatin derivatives exert their anti-cancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several key molecular targets have been identified, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Signal Transducer and Activator of Transcription 3 (STAT3), and the PI3K/Akt/mTOR pathway.[4]
VEGFR-2 Inhibition Pathway
Isatin derivatives can inhibit VEGFR-2, a key receptor in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[5][6] By blocking VEGFR-2, these compounds can effectively cut off the tumor's blood supply.
EGFR Inhibition Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target for anti-cancer therapies, as its overactivation can lead to uncontrolled cell proliferation. Certain Isatin-hydrazone derivatives have been shown to inhibit EGFR, leading to apoptosis.[7][8]
CDK2 Inhibition and Cell Cycle Arrest
Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in cell cycle progression. Isatin derivatives can inhibit CDK2, leading to cell cycle arrest, primarily at the G1/S or G2/M phase, and subsequently inducing apoptosis.[9][10][11]
STAT3 Inhibition Pathway
STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Isatin derivatives can suppress the activation of STAT3, thereby inhibiting these oncogenic processes.[12][13]
PI3K/Akt/mTOR Inhibition Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Isatin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[14][15][16]
Experimental Protocols
To ensure the reproducibility and validation of the anti-cancer potential of Isatin derivatives, detailed experimental protocols are essential.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Isatin derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10][13][17][18]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
-
Protocol:
-
Culture and treat cells with the Isatin derivative as described for the MTT assay.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS and fix them in cold 70% ethanol (B145695), typically for at least 30 minutes on ice.
-
Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.[4][9][11]
-
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a synthetic substrate that contains the caspase-3/7 recognition sequence (DEVD) linked to a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.
-
Protocol:
-
Treat cells with the Isatin derivative to induce apoptosis.
-
Lyse the cells to release their contents, including active caspases.
-
Add the cell lysate to a reaction buffer containing the DEVD substrate.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance of the released reporter molecule using a microplate reader.
-
The signal intensity is proportional to the caspase-3/7 activity in the sample.[8][15][16][19][20]
-
Tubulin Polymerization Assay
This in vitro assay assesses the effect of compounds on the polymerization of tubulin into microtubules, a key process in cell division.
-
Principle: The polymerization of purified tubulin is monitored by an increase in light scattering or fluorescence. Inhibitors of tubulin polymerization will prevent or reduce this increase.
-
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the Isatin derivative at various concentrations to the tubulin solution in a 96-well plate.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Measure the change in absorbance (at 340 nm) or fluorescence over time using a plate reader.
-
The rate and extent of tubulin polymerization are calculated from the resulting curves.[5][6][12][21]
-
Conclusion
Isatin derivatives represent a versatile and promising class of anti-cancer agents with the potential to target multiple facets of cancer biology. The data presented in this guide highlight the potent cytotoxic effects of various Isatin analogs against a range of cancer cell lines. Their mechanisms of action, involving the inhibition of key signaling pathways like VEGFR-2, EGFR, CDK2, STAT3, and PI3K/Akt/mTOR, underscore their therapeutic potential. The provided experimental protocols offer a framework for the continued investigation and validation of these compounds. Further research, focusing on lead optimization, in vivo efficacy, and safety profiling, is warranted to translate the promise of Isatin derivatives into effective clinical therapies for cancer.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Isocomplestatin: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. Adherence to these site-specific protocols is paramount.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat
Ventilation: All handling of isocomplestatin should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste management service. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1]
1. Containment:
-
Solid Waste: Carefully place solid this compound waste into a clearly labeled, sealed container.
-
Liquid Waste: Transfer liquid waste containing this compound into a compatible, leak-proof container with a secure screw-top cap.[2] Ensure the container is appropriate for the solvent used.
-
Contaminated Materials: All items that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be collected and placed in a designated hazardous waste container.[1]
2. Labeling: Proper labeling is critical for the safe handling and disposal of hazardous waste. The waste container must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"[1]
-
Any other identifiers required by your institution and local regulations.
-
An accurate description of the contents, including any solvents and their approximate concentrations.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[1]
-
This storage area should be away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be cool and dry to maintain the integrity of the container and its contents.[1]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional hazardous waste disposal company to schedule a pickup for the waste.[1]
-
Provide them with accurate information about the waste stream as detailed on your label.
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
For solid spills: Do not dry sweep, as this can generate airborne dust. Moisten the spilled material with a suitable solvent (e.g., a 50/50 mixture of ethanol (B145695) and water) or use a HEPA-filter vacuum for cleanup.[1]
-
Place all contaminated cleanup materials into the designated hazardous waste container.[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, general methodologies for the treatment of similar hazardous compounds can be informative. For certain complex organic molecules, licensed waste disposal facilities may employ advanced destruction methods.
| Treatment Method | Description | Temperature Range (°C) |
| Incineration | A high-temperature thermal process that completely destroys the chemical waste. This must be performed in a licensed industrial incinerator with appropriate emission controls. | 820 to 1,600 |
Table 1: Advanced Disposal Method for Hazardous Organic Compounds.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal by a certified service.
Caption: this compound Disposal Workflow Diagram
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Isocomplestatin
In the dynamic landscape of drug development, ensuring the safety of researchers and scientists is paramount. Isocomplestatin, a compound of interest for its potential therapeutic applications, requires meticulous handling due to its likely potent or cytotoxic nature. In the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach, treating the substance as a hazardous compound, is essential. This guide provides detailed procedural information on the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure the safe handling of this compound in a laboratory setting.
Core Principles of Handling Potent Compounds
When handling novel or uncharacterized substances like this compound, a thorough risk assessment is the first critical step.[1][2][3] The fundamental principle is to minimize exposure to levels as low as reasonably achievable (ALARA).[4] This is accomplished through a multi-layered safety approach that prioritizes engineering controls, supplemented by appropriate personal protective equipment.[2]
Engineering Controls:
-
Ventilated Enclosures: All handling of this compound, particularly in its powdered form to prevent aerosolization, should be conducted within a certified chemical fume hood or a biological safety cabinet.[2][5][6] For highly potent compounds, a negative pressure isolator or glove box provides the highest level of containment.[7][8]
-
Designated Areas: Work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.[6]
Personal Hygiene:
-
Strict personal hygiene practices, including frequent hand washing, are crucial, even when wearing gloves.[9]
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[10]
Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed.[10] The following table summarizes the recommended PPE for handling this compound in both solid (powder) and liquid (solution) forms.
| PPE Category | Solid (Powder) Form | Liquid (Solution) Form | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[11][12] | Double-gloving with chemotherapy-rated nitrile gloves.[11][12] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[6][12][13][14] | ANSI Z87.1-compliant safety goggles. A full-face shield is required if there is a splash hazard.[6][12][13][14] | Protects eyes and face from airborne particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator.[12][14] | Not typically required if handled in a fume hood. A respirator may be necessary if there is a risk of aerosol generation outside of a containment device. | Prevents inhalation of hazardous airborne particles. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[11][12] | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[11][12] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[11] | Closed-toe shoes and disposable shoe covers.[11] | Prevents contamination of personal footwear and the spread of contaminants outside the work area. |
Operational and Disposal Plans
Handling Procedures:
-
Weighing: Weighing of powdered this compound should always be performed in a ventilated enclosure, such as a fume hood, to minimize the risk of inhalation.[6]
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Transport: When moving this compound within the laboratory, use sealed, non-breakable secondary containers.[15]
Decontamination and Waste Disposal:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated.
-
All disposable PPE and contaminated materials (e.g., pipette tips, weighing paper) must be disposed of as hazardous waste in designated, clearly labeled containers.[2][16] Liquid waste should be collected in a sealed and labeled hazardous waste bottle.[2] Follow all institutional and local regulations for hazardous waste disposal.[2][16]
Spill Management:
-
In the event of a spill, the area should be immediately evacuated and secured.[2]
-
Only trained personnel with appropriate PPE should clean up the spill using a spill kit designed for cytotoxic compounds.[12]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[12]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for handling this compound, emphasizing the critical safety checkpoints.
By adhering to these stringent safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- 1. allucent.com [allucent.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. wilcoprime.com [wilcoprime.com]
- 6. twu.edu [twu.edu]
- 7. qualia-bio.com [qualia-bio.com]
- 8. Cytotoxic & High Potency Samples Handling/ Processing – Biopharma Group [biopharmagroupcdmo.com]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ipservices.care [ipservices.care]
- 13. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 14. england.nhs.uk [england.nhs.uk]
- 15. ehs.ufl.edu [ehs.ufl.edu]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
